4-(Pentyloxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-pentoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXZNFFNBELLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(Pentyloxy)piperidine hydrochloride
This guide provides a detailed exploration of the potential mechanism of action of 4-(Pentyloxy)piperidine hydrochloride, a piperidine derivative with potential pharmacological activity. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose likely biological targets and provides a comprehensive framework for experimental validation. This approach is designed for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar chemical entities.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, recognized for its presence in a wide array of clinically significant drugs.[1] Its conformational flexibility and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. Piperidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, with a notable prevalence in agents targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants.[1][2]
The pharmacological profile of a piperidine derivative is critically dependent on the nature and position of its substituents. The subject of this guide, this compound, features a pentyloxy group at the 4-position of the piperidine ring. This structural feature is hypothesized to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a distinct mechanism of action.
Hypothesized Mechanisms of Action
Based on the extensive literature on substituted piperidines, several plausible mechanisms of action for this compound can be postulated. The following sections will delve into these hypotheses and outline the experimental approaches required for their validation.
Opioid Receptor Modulation
A significant number of piperidine-based analgesics exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[2] The piperidine core of these molecules often mimics the tyramine moiety of endogenous opioid peptides, enabling them to bind to and activate these receptors.
Causality behind this hypothesis: The structural similarity of the 4-substituted piperidine scaffold to known opioid agonists, such as fentanyl and meperidine derivatives, makes the opioid system a primary putative target.[2][3] The pentyloxy group could influence binding affinity and selectivity for different opioid receptor subtypes (mu, delta, and kappa).
Experimental Validation Workflow:
Caption: Workflow for investigating opioid receptor modulation.
Detailed Protocols:
-
Radioligand Binding Assays:
-
Prepare cell membrane homogenates from cells expressing recombinant human mu, delta, and kappa opioid receptors.
-
Incubate the membranes with a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) to determine the binding affinity of the test compound for each receptor subtype.
-
-
[³⁵S]GTPγS Functional Assays:
-
Use the same membrane preparations as in the binding assays.
-
Incubate the membranes with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.
-
Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Measure the amount of bound [³⁵S]GTPγS to quantify the extent of G-protein activation.
-
Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) to characterize the compound's functional activity.
-
NMDA Receptor Antagonism
Certain piperidine derivatives have been shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[4] These compounds can modulate glutamatergic neurotransmission, which is implicated in pain perception, neurotoxicity, and various neurological disorders.
Causality behind this hypothesis: The piperidine structure is present in known NMDA receptor antagonists like phencyclidine (PCP). The lipophilic pentyloxy group could facilitate entry into the ion channel of the NMDA receptor, a common binding site for non-competitive antagonists.
Experimental Validation Workflow:
Caption: Workflow for investigating NMDA receptor antagonism.
Detailed Protocols:
-
[³H]MK-801 Binding Assay:
-
Prepare rodent brain cortical membranes.
-
Incubate the membranes with the radiolabeled non-competitive NMDA receptor antagonist [³H]MK-801 in the presence of glutamate and glycine (to open the channel).
-
Add increasing concentrations of this compound to assess its ability to displace [³H]MK-801 binding.
-
Separate bound and free ligand and quantify radioactivity.
-
Calculate the Ki to determine the affinity for the MK-801 binding site within the NMDA receptor channel.
-
-
Electrophysiology (Patch-Clamp):
-
Use primary neuronal cultures or cell lines expressing NMDA receptors.
-
Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.
-
Apply this compound to the bath and observe its effect on the amplitude and kinetics of the NMDA-induced currents.
-
This technique can differentiate between competitive and non-competitive antagonism and assess use-dependency.
-
Monoamine Reuptake Inhibition or Release
The piperidine moiety is also a core component of compounds that interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] 4-Benzylpiperidine, for example, acts as a monoamine releasing agent.[4]
Causality behind this hypothesis: The overall structure of this compound bears some resemblance to known monoamine reuptake inhibitors. Alterations in monoaminergic neurotransmission are known to modulate mood and pain.
Experimental Validation Workflow:
Caption: Workflow for investigating monoamine transporter activity.
Detailed Protocols:
-
Transporter Uptake Assays:
-
Use cell lines stably expressing DAT, NET, or SERT.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled substrate for each transporter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).
-
After a short incubation, lyse the cells and measure the amount of radioactivity taken up.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of uptake for each transporter.
-
-
In Vivo Microdialysis:
-
Implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin).
-
Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer this compound and continue to collect samples.
-
Analyze the dialysate for levels of dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Physicochemical Properties and Pharmacokinetics
The pentyloxy substituent is expected to increase the lipophilicity of the molecule compared to a simple hydroxyl or smaller alkoxy group. This will have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Influence of Pentyloxy Group | Experimental Assessment |
| Lipophilicity (LogP) | Increased | Shake-flask method (octanol/water partition) |
| Blood-Brain Barrier Permeability | Potentially enhanced | In vitro PAMPA assay; In vivo brain tissue concentration studies |
| Metabolic Stability | Potential for O-dealkylation by CYP450 enzymes | In vitro liver microsome stability assay |
| Aqueous Solubility | Decreased | Thermodynamic solubility measurement |
Summary and Future Directions
While the precise mechanism of action of this compound remains to be empirically determined, the extensive research on related piperidine derivatives provides a strong foundation for targeted investigation. The most plausible hypotheses involve modulation of opioid receptors, NMDA receptors, or monoamine transporters.
A systematic approach employing the tiered experimental workflows outlined in this guide will be crucial for elucidating its pharmacological profile. Initial screening through radioligand binding assays for a broad range of CNS targets will help to prioritize the most promising avenues of research. Subsequent functional assays and in vivo studies will then be necessary to fully characterize its mechanism of action and therapeutic potential. The insights gained from such studies will not only define the utility of this specific compound but also contribute to the broader understanding of structure-activity relationships within the versatile class of piperidine-based therapeutics.
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Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. Retrieved from [Link]
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Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]
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Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from [Link]
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Nazar Ul Islam, et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]
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Yeh, J. Z., et al. (1979). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 210(2), 234-241. Retrieved from [Link]
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Naseem, H., et al. (2023). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 12(1). Retrieved from [Link]
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Ganti, S. S., et al. (2019). Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch. Drug Development and Industrial Pharmacy, 45(10), 1646-1654. Retrieved from [Link]
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Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Identifying the Biological Targets of 4-(Pentyloxy)piperidine hydrochloride
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its conformational flexibility and synthetic tractability allow for precise, three-dimensional exploration of pharmacological space, leading to potent and selective agents for diverse biological targets. This guide focuses on 4-(Pentyloxy)piperidine hydrochloride, a specific derivative whose biological activity is not yet extensively characterized. We will provide a scientifically rigorous framework for identifying its potential molecular targets, grounded in the established pharmacology of the broader piperidine class. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a logical, data-driven strategy from initial hypothesis generation to experimental validation.
Introduction: The Piperidine Scaffold and the Subject Compound
The six-membered piperidine heterocycle is a recurring motif in numerous pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1][3] Its success stems from its ability to present substituents in well-defined spatial orientations while maintaining favorable physicochemical properties, such as aqueous solubility (when protonated) and metabolic stability.
The compound of interest, this compound, possesses two key structural features that inform our investigation:
-
The Piperidine Ring: At physiological pH, the secondary amine is expected to be protonated, forming a positively charged ammonium ion. This feature is critical for forming ionic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) within protein binding pockets.
-
The 4-Pentyloxy Group: This substituent introduces a significant hydrophobic and flexible chain at the 4-position. The ether linkage provides a potential hydrogen bond acceptor, while the five-carbon alkyl chain will favor interactions with hydrophobic or lipophilic pockets in a target protein.
Given these features, we can hypothesize that this compound is likely to interact with targets that possess a binding site containing both an anionic region and an adjacent hydrophobic cleft.
Primary Hypothesized Target Classes
Based on extensive literature on piperidine derivatives, we can prioritize several protein families as high-probability targets for this compound.[2][3][4]
G-Protein Coupled Receptors (GPCRs)
GPCRs are a major family of drug targets, and many piperidine-containing compounds are known to modulate their activity.
-
Opioid Receptors (μ, δ, κ): The piperidine core is fundamental to the pharmacophore of many potent analgesics like fentanyl and meperidine.[5][6][7] These drugs typically engage an aspartate residue in transmembrane helix 3 via their protonated nitrogen. The substituents on the piperidine ring then occupy adjacent hydrophobic pockets, determining selectivity and potency. The pentyloxy group on our compound could potentially fit into such a pocket.
-
Sigma Receptors (σ1, σ2): These unique proteins are not true GPCRs but are often targeted by piperidine-containing molecules like haloperidol.[8] Sigma receptor ligands typically feature a basic amine and hydrophobic moieties, a pattern that matches our compound of interest.[8]
-
Chemokine Receptors (e.g., CCR3, CCR5): Certain piperidine derivatives have been developed as antagonists for chemokine receptors, which are involved in inflammatory responses.[9]
Ion Channels
The ability of the protonated piperidine to interact with charged residues in the pore or vestibule of ion channels makes them a plausible target class.
-
Voltage-Gated Sodium (Naᵥ) and Calcium (Caᵥ) Channels: Piperidine alkaloids like piperine have been shown to inhibit Naᵥ channels.[10] Local anesthetics and antiarrhythmic drugs, which often target these channels, sometimes incorporate a piperidine-like structure.
-
Potassium (K⁺) Channels: Various classes of K⁺ channels are also modulated by piperidine-containing drugs.
Monoamine Transporters
Compounds like 4-benzylpiperidine act as monoamine releasing agents by interacting with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11] This activity is driven by the core piperidine scaffold, suggesting that 4-(pentyloxy)piperidine could have similar, albeit modulated, effects.
A Tiered Strategy for Target Identification and Validation
A systematic, multi-tiered approach is essential to efficiently identify and validate the biological targets of a novel compound. This process begins with broad, predictive methods and progressively narrows the focus to specific, high-confidence interactions through rigorous experimental testing.
Tier 1: In Silico and High-Throughput Screening
The initial phase aims to rapidly screen a wide range of potential targets to generate initial "hits."
Rationale: This approach is cost-effective and time-efficient for narrowing down a vast number of possibilities to a manageable set of high-priority hypotheses.
Experimental Protocols:
-
In Silico Target Prediction:
-
Methodology: Utilize computational tools like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances) to predict potential targets based on 2D structural similarity to known active compounds.[12]
-
Input: The SMILES string for 4-(pentyloxy)piperidine (CCCCCOC1CCNCC1).
-
Analysis: Analyze the output list of predicted targets, paying close attention to the target classes hypothesized in Section 2 (GPCRs, ion channels, transporters). Rank targets based on prediction confidence scores.
-
-
Broad Target Binding Panel:
-
Methodology: Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). A typical panel includes hundreds of GPCRs, ion channels, kinases, and transporters.
-
Assay Principle: These are typically competitive radioligand binding assays. The ability of this compound to displace a known, high-affinity radioligand from a target is measured.
-
Data Output: Results are reported as percent inhibition (%I) at a fixed concentration (typically 1-10 µM).
-
Hit Criteria: A common threshold for a "hit" is >50% inhibition.
-
Diagram: Tier 1 Experimental Workflow
Caption: Tier 1 workflow for initial target screening.
Tier 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm these interactions and quantify the compound's affinity for each target.
Rationale: The single-point concentration data from Tier 1 is prone to false positives. Generating concentration-response curves is essential to confirm a true interaction and establish potency (e.g., Kᵢ, IC₅₀, or EC₅₀).
Experimental Protocols:
-
Orthogonal Binding Assays:
-
Methodology: For each hit from Tier 1, perform a confirmation assay using a different technology if available. For example, if the primary screen was a radioligand assay, a fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) assay could be used for confirmation.
-
Causality: Using an orthogonal method reduces the likelihood that the observed activity is an artifact of the primary assay format.
-
-
Concentration-Response Curves:
-
Methodology: Perform the binding assay across a range of compound concentrations (e.g., 8-12 points, typically from 1 nM to 30 µM).
-
Data Analysis: Plot percent inhibition versus log concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition).
-
Kᵢ Determination: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Quantitative Data Summary Table
| Target | Primary Screen (%I @ 10µM) | Confirmed Kᵢ (nM) | Assay Method |
| Mu-Opioid Receptor | 85% | 150 ± 25 | [³H]-DAMGO Radioligand Binding |
| Sigma-1 Receptor | 72% | 450 ± 60 | [³H]-(+)-Pentazocine Binding |
| hERG Channel | 55% | 1200 ± 150 | [³H]-Astemizole Binding |
| Hypothetical Data |
Tier 3: Functional Validation in Cellular Systems
Demonstrating that the compound binds to a target is crucial, but it is not sufficient. The ultimate goal is to understand the functional consequence of this binding event.
Rationale: A compound can be a binder without having any functional effect (a silent binder), or it can be an agonist, antagonist, or inverse agonist. Cell-based functional assays are required to determine the compound's pharmacological activity.
Experimental Protocols:
-
GPCR Functional Assays (Example: Mu-Opioid Receptor):
-
Methodology: Use a cell line (e.g., HEK293 or CHO) stably expressing the human mu-opioid receptor.
-
Agonist Mode: Measure the compound's ability to stimulate a downstream signaling event, such as inhibition of adenylyl cyclase (measured by cAMP levels) or recruitment of β-arrestin. Perform a concentration-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Pre-incubate the cells with the test compound and then stimulate them with a known agonist (e.g., DAMGO). Measure the compound's ability to shift the agonist's concentration-response curve to the right. This allows for the calculation of the antagonist affinity constant (Kₑ).
-
-
Ion Channel Functional Assays (Example: hERG Channel):
-
Methodology: Use automated patch-clamp electrophysiology (e.g., QPatch or Patchliner).
-
Assay Principle: Directly measure the flow of ions through the channel in a voltage-clamped cell expressing the channel of interest.
-
Analysis: Apply the compound at various concentrations and measure the inhibition of the ionic current. Generate a concentration-response curve to determine the IC₅₀ for channel block.
-
Diagram: Target Validation Signaling Pathway
Caption: Functional validation of GPCR target engagement.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to identifying the biological targets of this compound. By leveraging the vast knowledge base of piperidine pharmacology, we can prioritize likely target classes for initial investigation. The proposed tiered experimental workflow ensures a logical progression from broad screening to detailed pharmacological characterization, moving from simple binding interactions to complex functional outcomes in cellular models.
The results of this comprehensive evaluation will not only elucidate the mechanism of action of this compound but will also pave the way for its potential development as a novel therapeutic agent. Subsequent studies could involve profiling for off-target liabilities, assessing pharmacokinetic properties, and ultimately, evaluating efficacy in preclinical disease models.
References
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Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]
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Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
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Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]
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Title: Piperidine-based drug discovery Source: University of Arizona Research Publication URL: [Link]
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Title: Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl} benzamide derivatives as novel CCR3 antagonists Source: Pak J Pharm Sci URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]
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Title: New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties Source: PubMed URL: [Link]
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Title: Conformation-activity study of 4-phenylpiperidine analgesics Source: PubMed URL: [Link]
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The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of 4-Alkoxypiperidine Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] This technical guide, designed for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a particularly promising subclass: the 4-alkoxypiperidine derivatives. As a Senior Application Scientist, the following discourse aims to provide not just a compilation of facts, but a narrative grounded in the principles of chemical causality and experimental validation, offering insights into the design and optimization of novel therapeutics based on this versatile scaffold.
The 4-alkoxypiperidine moiety is a privileged structure in drug design, offering a unique combination of properties. The piperidine ring provides a three-dimensional framework that can be strategically functionalized, while the 4-alkoxy group can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, significantly influencing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide will explore the synthetic routes to these compounds, dissect the impact of structural modifications on their biological activity, and provide detailed protocols for their evaluation.
I. The Architectural Blueprint: Synthesis of 4-Alkoxypiperidine Derivatives
The journey of drug discovery begins with the synthesis of novel chemical entities. The construction of the 4-alkoxypiperidine core can be achieved through several strategic pathways, each offering distinct advantages in terms of stereocontrol and substituent diversity.
A common and versatile approach involves the etherification of a pre-existing 4-hydroxypiperidine precursor. This method allows for the late-stage introduction of a wide array of alkoxy groups, facilitating the rapid exploration of SAR.
Alternatively, aza-Prins type cyclization reactions of epoxides and homoallylic amines, mediated by Lewis acids such as Niobium(V) chloride, provide an elegant route to substituted piperidines, including those amenable to conversion to 4-alkoxy derivatives.[3] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.
Below is a generalized workflow for the synthesis and initial biological screening of a 4-alkoxypiperidine derivative library.
II. Decoding the Molecular Language: Structure-Activity Relationships
The biological activity of 4-alkoxypiperidine derivatives is exquisitely sensitive to their three-dimensional structure and the nature of their substituents. The following sections dissect the SAR at key positions of the scaffold.
The Crucial Role of the N-Substituent
The substituent at the piperidine nitrogen atom (N1 position) is a primary determinant of pharmacological activity and receptor selectivity.[4][5] Its size, shape, and electronic properties govern interactions with the target protein. For instance, in the context of opioid receptor modulation, varying the N-substituent can dramatically alter the affinity and efficacy profile of the ligand. Small alkyl groups, such as methyl, are often found in potent mu-opioid agonists, while larger groups, like phenethyl, can enhance affinity.[6]
The choice of the N-substituent is a critical optimization parameter in the design of 4-alkoxypiperidine derivatives for any biological target. A systematic exploration of a diverse range of substituents is essential to identify the optimal group for a desired pharmacological effect.
The 4-Alkoxy Group: More Than a Simple Spacer
The alkoxy group at the C4 position is a key modulator of the molecule's physicochemical properties. The length and branching of the alkyl chain influence lipophilicity, which in turn affects membrane permeability and oral bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.
In the context of muscarinic acetylcholine receptor (M1) antagonists, for example, the nature of the alkoxy group can impact both affinity and selectivity.[2] While direct SAR data for 4-alkoxypiperidines at muscarinic receptors is limited, studies on related 4-oxy-piperidine ethers suggest that the nature of the ether linkage is a critical determinant of activity.[7]
The Influence of the Piperidine Ring Conformation
The piperidine ring can adopt various chair and boat conformations, and the preferred conformation can significantly impact the spatial orientation of the substituents and, consequently, the binding to the target receptor. The presence of substituents on the piperidine ring can influence this conformational preference. For instance, in 4-phenylpiperidines, the introduction of a 4-alkyl substituent can favor a phenyl axial conformation, which has been shown to be important for mu-opioid receptor affinity.[6] While the 4-alkoxy group is less sterically demanding than a phenyl group, its orientation will still be a key factor in receptor binding.
III. From Bench to Biological Insight: Experimental Protocols
The robust evaluation of 4-alkoxypiperidine derivatives requires a suite of well-validated in vitro and in vivo assays. The following protocols provide a starting point for assessing the biological activity of these compounds.
In Vitro Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for its molecular target. A competitive radioligand binding assay is a commonly used method.
Protocol: Radioligand Binding Assay for Opioid Receptors
-
Membrane Preparation: Homogenize brain tissue from a suitable animal model (e.g., rat) in a buffered solution to isolate cell membranes containing the opioid receptors.
-
Competitive Binding: Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for mu-opioid receptors) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand using rapid filtration. The amount of radioactivity retained on the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
In Vitro Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. For G-protein coupled receptors (GPCRs), such as opioid and muscarinic receptors, a common functional assay measures the modulation of adenylyl cyclase activity or the recruitment of β-arrestin.
Protocol: [³⁵S]GTPγS Binding Assay for GPCR Agonism
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Reaction: Incubate the membranes with the test compound in the presence of GDP and [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: Separate the G-protein-bound [³⁵S]GTPγS from the free nucleotide via filtration.
-
Data Analysis: Quantify the amount of bound [³⁵S]GTPγS. An increase in binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined.[8]
Cellular Viability and Cytotoxicity Assays
When developing compounds for indications such as cancer, it is essential to assess their cytotoxic effects. The MTT assay is a widely used colorimetric method for this purpose.[9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-alkoxypiperidine derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The concentration of the compound that causes 50% inhibition of cell growth (IC50) can be determined.[10]
IV. Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the principles discussed, the following table summarizes hypothetical QSAR data for a series of N-substituted 4-methoxypiperidine analogs targeting the mu-opioid receptor. This data is for illustrative purposes and is based on general trends observed for related piperidine derivatives.
| Compound | N-Substituent (R) | µ-Opioid Receptor Ki (nM) | Functional Assay (EC50, nM) |
| 1a | -CH₃ | 15.2 | 25.8 |
| 1b | -CH₂CH₃ | 22.5 | 45.1 |
| 1c | -CH₂CH₂Ph | 1.8 | 3.5 |
| 1d | -CH₂-cyclopropyl | 8.9 | 15.3 |
V. Future Directions and Conclusion
The 4-alkoxypiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure compounds, as stereochemistry often plays a pivotal role in biological activity. Furthermore, the exploration of this scaffold for a wider range of biological targets beyond the central nervous system is a promising avenue for future drug discovery efforts.
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The Strategic Synthesis and Application of 4-Alkoxypiperidines: A Technical Guide for Medicinal Chemists
Introduction: The Privileged Piperidine Scaffold and the Subtle Power of the 4-Alkoxy Substituent
The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements. Within this privileged class, the 4-alkoxypiperidine motif offers a nuanced yet powerful tool for drug designers. The ether linkage at the C4 position provides a strategic vector to modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic profile. Unlike the analogous 4-hydroxy group, the alkoxy substituent can act as a hydrogen bond acceptor but not a donor, a subtle distinction that can drastically alter receptor binding affinity and selectivity. Furthermore, the nature of the alkyl group (R-group in the ether) allows for fine-tuning of steric bulk and exploration of deeper binding pockets within a target protein, making it a critical component in the optimization of lead compounds.
This guide provides an in-depth exploration of the discovery and synthesis of novel 4-alkoxypiperidine compounds. We will dissect the core synthetic methodologies, explaining the chemical rationale behind procedural choices, and illustrate the application of these compounds in modern drug discovery programs with examples from several therapeutic areas.
Core Synthetic Strategies: Building the 4-Alkoxypiperidine Framework
The synthesis of 4-alkoxypiperidines is typically approached in a modular fashion, beginning with the construction of a suitably protected 4-hydroxypiperidine core, followed by O-alkylation, and subsequent modifications to the piperidine nitrogen.
Workflow for 4-Alkoxypiperidine Synthesis
Caption: General synthetic workflow for novel 4-alkoxypiperidine compounds.
Part 1: Synthesis of the N-Boc-4-Hydroxypiperidine Intermediate
The most common and versatile starting material for this scaffold is N-Boc-4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [5]
-
Step 1: Free-Basing of 4-Piperidone. 4-Piperidone hydrochloride hydrate is dissolved in water and basified to an alkaline pH with a base like ammonia or sodium hydroxide. The free 4-piperidone is then extracted into an organic solvent (e.g., toluene or dichloromethane).
-
Step 2: Boc Protection. The crude 4-piperidone is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) and a base (e.g., triethylamine or aqueous sodium bicarbonate) are added. The reaction is stirred at room temperature for 15-24 hours until TLC analysis indicates complete consumption of the starting material. The resulting N-Boc-4-piperidone is isolated via standard aqueous workup and solvent evaporation.
-
Step 3: Ketone Reduction. The N-Boc-4-piperidone is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) (1.1 eq.) is added portion-wise. The reaction is stirred and allowed to warm to room temperature over 2-4 hours. Upon completion, the reaction is quenched, the solvent is removed under reduced pressure, and the product, N-Boc-4-hydroxypiperidine, is isolated.
Part 2: O-Alkylation of the 4-Hydroxy Group
This is the key step in forming the desired alkoxy moiety. The choice of method depends on the nature of the alkylating agent and the desired stereochemistry.
This classic Sₙ2 reaction is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[6][7]
Causality and Mechanism: The reaction is initiated by deprotonating the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then attacks a primary alkyl halide (or sulfonate, like a tosylate) in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide and forming the ether bond.[6][8] The use of a primary alkyl halide is critical to avoid a competing E2 elimination reaction, which is favored with secondary and tertiary halides.[6]
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol: General Williamson Ether Synthesis
-
Step 1: Alkoxide Formation. N-Boc-4-hydroxypiperidine (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0 °C. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Step 2: Alkylation. The desired alkyl halide (R-X, 1.1 eq.) is added to the reaction mixture. The reaction is heated to 50-80 °C and monitored by TLC. Typical reaction times are 2-8 hours.[6]
-
Step 3: Workup and Purification. Upon completion, the reaction is carefully quenched with water or methanol. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
The Mitsunobu reaction is a powerful alternative, particularly when using less reactive alkylating agents (like phenols) or when a specific stereochemical outcome is required.[9][10]
Causality and Mechanism: This redox-condensation reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The PPh₃ and DEAD first form a betaine intermediate.[9][11] The alcohol (N-Boc-4-hydroxypiperidine) then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the nucleophile (e.g., a phenol or a carboxylic acid) then displaces this group via an Sₙ2 attack. A key feature of this reaction is the clean inversion of stereochemistry at the carbinol center.[9][10]
Experimental Protocol: General Mitsunobu Reaction [12]
-
Step 1: Reagent Solution. In a flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the nucleophile (e.g., a phenol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Step 2: Addition. Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Step 4: Workup and Purification. Concentrate the reaction mixture under reduced pressure. The crude residue, containing the product and byproducts (triphenylphosphine oxide and the hydrazine derivative), is then purified by flash column chromatography.
Part 3: N-Boc Deprotection and Final Derivatization
The final step in many synthetic routes involves removing the Boc group to free the piperidine nitrogen for further functionalization.
Causality and Mechanism: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[13]
Experimental Protocol: N-Boc Deprotection [4][14]
-
Step 1: Acid Treatment. Dissolve the N-Boc-4-alkoxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Step 2: Reaction. Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 20-50% in DCM) or a saturated solution of HCl in 1,4-dioxane (e.g., 4M).
-
Step 3: Isolation. Stir the reaction at room temperature for 1-4 hours. The solvent and excess acid are then removed under reduced pressure. If using HCl/dioxane, the resulting hydrochloride salt often precipitates and can be collected by filtration.[4] The salt can then be used directly or neutralized to the free base for subsequent reactions like N-alkylation or amide coupling.
Applications in Drug Discovery: Structure-Activity Relationship (SAR) Case Studies
The strategic placement of a 4-alkoxy group can profoundly influence biological activity. The following case studies illustrate how this moiety has been exploited in different therapeutic areas.
Case Study 1: Analgesics - Modulators of Opioid Receptors
The piperidine scaffold is a cornerstone of many potent opioid analgesics, including fentanyl and its analogs.[7][10] The introduction of a methoxyacetamide group in a series of 3-methyl-4-(N-phenyl amido)piperidines led to compounds with exceptional analgesic potency and a desirable short duration of action.[6]
| Compound | R Group | Analgesic Potency (Morphine = 1) | Analgesic Potency (Fentanyl = 1) | Duration of Action |
| cis-42 | -CH₂OCH₃ | 13,036x | 29x | - |
| trans-43 | -CH₂OCH₃ | 2,778x | 6x | ~2 min |
| 40 (Brifentanil) | -CH₂OCH₃ | - | - | ~2 min |
| 57 | -CH₂OCH₃ | - | - | ~2 min |
| Data synthesized from information in Feldman et al., J. Med. Chem. 1991.[6] |
Field-Proven Insights: In this series, the methoxy group is part of a larger pharmacophore, but its presence contributes to the optimal balance of potency and pharmacokinetics. The short duration of action observed for compounds like Brifentanil is highly desirable for surgical settings.[6] The data clearly shows a stereochemical preference, with the cis-diastereomer (42 ) being significantly more potent than the trans-diastereomer (43 ), highlighting the importance of the precise 3D orientation of the substituents on the piperidine ring for optimal receptor interaction.
Case Study 2: Antiviral Agents - CCR5 Antagonists for HIV
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, making it a key therapeutic target.[15] Several potent CCR5 antagonists are based on a piperidine or piperazino-piperidine core.[4][12] The optimization of a series of 4-hydroxypiperidine derivatives led to potent antagonists.
| Compound | R¹ | R² | R³ | CCR5 IC₅₀ (nM) |
| 6k | H | 4-CF₃-Ph | H | 120 |
| 10a | Benzyl | 4-CF₃-Ph | H | 25 |
| 10h | 3-Me-Benzyl | 4-CF₃-Ph | H | 11 |
| 10j | 4-F-Benzyl | 4-CF₃-Ph | H | 16 |
| Data synthesized from information in Lu et al., Bioorg. Med. Chem. Lett. 2007.[9] |
Field-Proven Insights: The initial hit, a 4-hydroxypiperidine (6k ), showed moderate potency.[9] While these specific examples do not contain a 4-alkoxy group, they represent the immediate precursors from which 4-alkoxy analogs are synthesized. The structure-activity relationship (SAR) clearly demonstrates that N-benzylation significantly improves potency (compare 6k to 10a ). Further substitution on the benzyl ring, as in 10h , leads to a highly potent CCR5 antagonist with an IC₅₀ of 11 nM.[9] In such a scaffold, converting the 4-hydroxy group to a 4-alkoxy group would be a logical next step in lead optimization to probe for additional interactions, enhance metabolic stability, or modulate pharmacokinetic properties.
Conclusion and Future Outlook
The 4-alkoxypiperidine scaffold represents a synthetically accessible and pharmacologically significant structural motif. Robust and versatile synthetic routes, primarily leveraging the Williamson ether synthesis and the Mitsunobu reaction on N-protected 4-hydroxypiperidine intermediates, provide medicinal chemists with a reliable toolkit to generate diverse libraries of novel compounds.
The causality behind these experimental choices—predictable Sₙ2 mechanisms, opportunities for stereochemical control, and reliable protecting group strategies—allows for the rational design of molecules. As demonstrated in the case studies, the introduction and modification of the 4-alkoxy group can be a critical tactic in fine-tuning a compound's interaction with its biological target and optimizing its drug-like properties. The continued exploration of this scaffold, particularly in targeting complex diseases of the central nervous system and viral infections, promises to yield the next generation of innovative therapeutics.
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Li, J., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(20), 3327-35. [Link]
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The Initial Pharmacological Interrogation of 4-(Pentyloxy)piperidine hydrochloride: A Technical Guide for Early-Stage Drug Discovery
Foreword: Charting the Unknown
The journey of a novel chemical entity from laboratory bench to potential therapeutic is one of systematic and rigorous scientific inquiry. This guide outlines a comprehensive strategy for the initial pharmacological screening of 4-(Pentyloxy)piperidine hydrochloride, a compound of interest due to the established prevalence of the piperidine scaffold in centrally acting and cardiovascular drugs.[1] Lacking specific precedent for this particular alkoxy substitution, our approach must be both broad in its initial scope and meticulously logical in its progression. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing not just the "what" and "how," but the critical "why" behind each stage of the screening cascade. Our objective is to efficiently characterize the compound's biological footprint, identify potential therapeutic avenues, and flag any liabilities early in the development process.
Section 1: Foundational Characterization - The Molecule's Identity Card
Before any biological assessment, a thorough understanding of the compound's physicochemical properties is paramount. These parameters govern its behavior in biological systems, influencing everything from solubility in assay buffers to its ability to cross cell membranes.[2][3][4] This initial phase is a critical, non-negotiable step to ensure data integrity and reproducibility in all subsequent pharmacological assays.[5]
Physicochemical Profiling
A battery of standardized tests will be conducted to establish a baseline profile for this compound.
Table 1: Physicochemical Property Assessment
| Parameter | Method | Rationale & Implication |
| Identity & Purity | 1H NMR, 13C NMR, LC-MS, HRMS | Confirms the chemical structure and assesses purity, ensuring that observed biological effects are attributable to the target compound. Purity should be >95%.[6] |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays (at pH 5.0, 6.2, and 7.4) | Determines the concentration range for in vitro assays and provides an early indication of potential bioavailability issues.[2][7] |
| Lipophilicity (LogD7.4) | Shake-flask or HPLC method | Predicts the compound's propensity to partition into lipid membranes, a key factor for CNS penetration and general cell permeability.[4] |
| Dissociation Constant (pKa) | Potentiometric titration or UV-spectroscopy | Identifies the ionization state of the molecule at physiological pH, which influences receptor interaction, solubility, and membrane transport.[4][7] |
| Chemical Stability | Solution stability testing in buffer (pH 7.4) and plasma | Assesses the compound's degradation rate, ensuring it remains intact for the duration of in vitro and in vivo experiments.[7] |
Section 2: The In Vitro Screening Cascade - From Broad Strokes to Specific Interactions
Our in vitro screening strategy is designed as a funnel, beginning with a wide-net approach to identify primary biological interactions and progressively narrowing down to more specific target engagement and functional consequences. This tiered approach is both resource-efficient and scientifically sound.[8][9][10]
Tier 1: Broad-Based Phenotypic and Target-Class Screening
The initial tier aims to answer a simple question: Does this compound elicit any significant biological response in a broad, unbiased screen?
Caption: Tier 1 Screening Workflow for this compound.
-
Broad Receptor Profiling: The compound will be screened at a single high concentration (typically 10 µM) against a panel of common CNS and cardiovascular receptors, ion channels, and transporters. This provides a rapid assessment of potential off-target effects and may reveal primary therapeutic targets.[11]
-
Cytotoxicity Assessment: A fundamental step is to determine the compound's general toxicity to cells.[12] This is crucial for distinguishing true pharmacological effects from those caused by cell death and for establishing a safe concentration window for subsequent cell-based assays.
Tier 2: Target Validation and Functional Characterization
Should Tier 1 reveal promising activity at specific targets with an acceptable cytotoxicity profile, Tier 2 will focus on validating these interactions and understanding their functional consequences.
-
Objective: To determine the binding affinity (Ki) of this compound for a specific target identified in Tier 1.
-
Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, test compound, and appropriate buffers.
-
Procedure: a. A constant concentration of the radioligand is incubated with the cell membranes. b. Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor. c. After incubation, the bound and free radioligand are separated by rapid filtration. d. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at a G-protein coupled receptor (GPCR) target.
-
Materials: A cell line stably expressing the target GPCR, a cAMP assay kit (e.g., HTRF, FRET), and appropriate agonists/antagonists as controls.
-
Procedure: a. Agonist Mode: Cells are incubated with increasing concentrations of the test compound, and the change in intracellular cAMP levels is measured. b. Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound, followed by the addition of a known agonist at its EC50 concentration. The inhibitory effect on the agonist-induced cAMP response is measured.
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).
Section 3: Early ADME/Tox Profiling - Predicting In Vivo Behavior
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to avoid costly late-stage failures.[13][14] These in vitro assays provide predictive data on the compound's likely pharmacokinetic and safety profile.[11]
Table 2: In Vitro ADME/Tox Screening Panel
| Parameter | Assay | Rationale |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s), predicting hepatic clearance and in vivo half-life.[12] |
| CYP450 Inhibition | Cytochrome P450 Inhibition Panel (e.g., CYP3A4, 2D6, 2C9) | Assesses the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.[12][15] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[13] |
| Membrane Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Provides a non-cell-based measure of passive diffusion across a lipid membrane, predicting potential for oral absorption and blood-brain barrier penetration.[16] |
| Hepatotoxicity | In vitro hepatocyte toxicity assay | Evaluates the potential for the compound to cause liver damage, a common reason for drug attrition.[12] |
| Cardiotoxicity (hERG) | hERG Channel Binding or Patch-Clamp Assay | Screens for inhibition of the hERG potassium channel, which is associated with a risk of drug-induced cardiac arrhythmias (QT prolongation).[15] |
| Genotoxicity | Ames Test (bacterial reverse mutation assay) | An early screen for mutagenic potential, which can indicate a risk of carcinogenicity.[12] |
Section 4: The Path Forward - Data Integration and Decision Making
The culmination of this initial screening is a comprehensive data package that allows for an informed "Go/No-Go" decision.[17] The ideal candidate emerging from this process would exhibit:
-
Potent and selective activity at a desirable therapeutic target.
-
A clear functional effect (e.g., antagonism of a validated receptor).
-
Low intrinsic cytotoxicity.
-
Favorable ADME properties: good metabolic stability, low risk of CYP inhibition, and appropriate permeability.
-
No significant liabilities in early safety screens (hERG, hepatotoxicity, genotoxicity).
Caption: Integrated decision-making workflow post-initial screening.
This structured, data-driven approach ensures that only the most promising compounds, such as a well-characterized this compound derivative, advance to more complex and resource-intensive in vivo studies. It embodies a commitment to scientific rigor and the efficient allocation of resources in the demanding landscape of modern drug discovery.
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Whitepaper: A Researcher's Guide to In-Silico Modeling of 4-(Pentyloxy)piperidine Hydrochloride Interactions
Abstract
This technical guide provides a comprehensive, step-by-step framework for the in-silico investigation of 4-(Pentyloxy)piperidine hydrochloride, a piperidine derivative of interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details an integrated computational workflow, from initial target identification to the rigorous analysis of molecular interactions. By leveraging a suite of powerful bioinformatics and molecular modeling tools, this guide explains not only the "how" but also the critical "why" behind each methodological choice. The workflow encompasses target prediction, molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation binding free energy calculations. Each protocol is designed to be self-validating, emphasizing scientific integrity and reproducibility. Through this guide, researchers can gain deep, atomistic insights into the binding mechanisms of this compound, accelerating rational drug design and hypothesis-driven research.
Introduction: The Case for In-Silico Investigation
This compound is a member of the piperidine chemical class. Piperidine and its derivatives are prevalent structural motifs in pharmaceuticals, known to interact with a wide range of biological targets.[1][2] The hydrochloride salt form typically enhances stability and solubility, making it suitable for experimental handling.[1] While specific biological data for this compound is not widely published, its structural elements—a protonatable piperidine ring and a hydrophobic pentyloxy tail—suggest potential interactions with targets like G-protein coupled receptors (GPCRs), ion channels, or enzymes where such features are recognized. For instance, similar 4-oxypiperidine ethers have been investigated as ligands for histamine H3 receptors and cholinesterases.[2]
In-silico modeling provides a powerful, resource-efficient paradigm to explore these potential interactions before committing to costly and time-consuming wet-lab experiments.[3] By simulating the molecular "handshake" between a ligand and its protein target, we can predict binding modes, estimate binding affinities, and elucidate the key residues driving the interaction.[4] This guide establishes a robust, multi-stage computational workflow to systematically characterize the molecular interactions of this compound.
The Integrated In-Silico Workflow
A successful modeling study follows a logical progression from broad, predictive screening to highly detailed, dynamic simulation. Our workflow is designed to systematically refine our understanding at each stage, ensuring that computational effort is focused on the most promising hypotheses.
Caption: High-level overview of the integrated in-silico modeling workflow.
Phase 1: Target Identification & System Preparation
The first phase focuses on identifying likely biological targets and preparing both the protein and the ligand for simulation. The quality of this initial setup is paramount for the accuracy of all subsequent steps.
Protocol: Target Prediction
Causality: Before any simulation, we must identify high-probability protein targets. Ligand-based chemoinformatic tools predict targets by comparing the query molecule to a large database of compounds with known bioactivities.[5] This is based on the "similarity principle": structurally similar molecules often have similar biological targets.[5]
Step-by-Step Methodology:
-
Obtain Ligand SMILES: Convert the name "4-(Pentyloxy)piperidine" into its SMILES (Simplified Molecular Input Line Entry System) string, which is CCCCCOCC1CCNCC1. This can be done using tools like PubChem or chemical drawing software.
-
Submit to SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.[6][7][8] Paste the SMILES string into the query box.
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Analyze Results: The server returns a ranked list of predicted targets based on a combination of 2D and 3D similarity scores to known ligands.[5][9] Focus on the targets with the highest probability scores. The output also classifies targets by protein family (e.g., GPCRs, enzymes, kinases), which provides valuable context.[9] For this guide, we will proceed with a hypothetical top-ranked target, the Histamine H3 Receptor , based on the activity of similar scaffolds.[2]
Protocol: Receptor and Ligand Preparation
Causality: Raw structural files from databases like the RCSB PDB are not immediately ready for simulation.[10] They often contain non-essential molecules (e.g., water, crystallization agents), lack hydrogen atoms, and may have missing atoms or incorrect bond orders.[11][12] Similarly, the ligand must be converted into a 3D structure with optimized geometry and correct atomic charges. This preparation ensures a physically realistic starting point for the simulation.
Step-by-Step Methodology (Receptor):
-
Download Structure: Obtain the crystal structure of the target protein (e.g., Histamine H3 Receptor) from the RCSB PDB.
-
Clean PDB File: Use a molecular visualization program (e.g., UCSF Chimera, Maestro) to remove all non-essential components, such as water molecules, ions, and co-crystallized ligands not relevant to the study.[12]
-
Add Hydrogens & Assign Charges: Use a dedicated tool, such as the Protein Preparation Wizard in Maestro or pdb2pqr, to add hydrogen atoms consistent with a physiological pH (e.g., 7.4).[11] This step also assigns partial atomic charges and atom types from a chosen force field (e.g., AMBER, CHARMM).[11]
-
Energy Minimization: Perform a brief, restrained energy minimization on the structure to relieve any steric clashes introduced during the preparation steps.[12] The output is a "clean" PDB file ready for docking.
Step-by-Step Methodology (Ligand):
-
Generate 3D Structure: Use a tool like Avogadro or Open Babel to convert the 2D SMILES string of 4-(Pentyloxy)piperidine into a 3D structure.
-
Initial Energy Minimization: Perform a quick geometry optimization using a universal force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Assign Partial Charges & Atom Types: This is a critical step for accurate simulations. Use the Antechamber module from AmberTools to assign GAFF2 (General Amber Force Field) atom types and calculate partial atomic charges using a method like AM1-BCC.[13][14][15][16] This process generates a mol2 file and a frcmod file containing necessary parameters.[13]
-
Command Example:antechamber -i ligand.pdb -fi pdb -o ligand.mol2 -fo mol2 -c bcc -s 2
-
Command Example:parmchk2 -i ligand.mol2 -f mol2 -o ligand.frcmod
-
Phase 2: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active site.[4][17] It is a computationally inexpensive way to generate plausible binding hypotheses and rank different ligands or poses.
Protocol: Molecular Docking with AutoDock Vina
Causality: Docking algorithms systematically search a defined binding area for poses that optimize a scoring function, which approximates the binding free energy. A well-defined search space (the "grid box") is crucial; it must be large enough to encompass the entire binding site but small enough to ensure efficient sampling.
Step-by-Step Methodology:
-
Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[11] This format includes partial charges and atom type information required by Vina.
-
Define the Grid Box: In AutoDock Tools, identify the binding site of the receptor. Define the center and dimensions (x, y, z) of a grid box that completely encloses this site.[4] Proper sizing is key: too large wastes computational time, while too small may miss the correct pose.
-
Create Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired output file name.
-
Run Vina: Execute the docking simulation from the command line.
-
Command Example:vina --config conf.txt --log log.txt
-
-
Analyze Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[4] The pose with the lowest energy score is considered the most favorable.[4] Visualize these poses in a program like PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).
| Parameter | Description | Typical Value |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative is better. | -5.0 to -12.0 |
| RMSD | Root Mean Square Deviation from a reference pose (Å). Lower is better. | < 2.0 Å |
| Exhaustiveness | Controls the thoroughness of the conformational search. | 8 - 32 |
| Number of Modes | The number of binding poses to generate. | 9 - 20 |
Table 1: Key parameters and output metrics for a typical AutoDock Vina docking run.
Phase 3: Simulating and Validating Interactions with Molecular Dynamics
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the system, capturing the movement of atoms over time.[18] This allows for a more rigorous assessment of binding stability and the calculation of more accurate binding free energies.
Caption: Detailed workflow for preparing and equilibrating the MD simulation system.
Protocol: GROMACS MD Simulation Setup
Causality: An MD simulation requires placing the protein-ligand complex into a physically realistic environment. This involves creating a simulation box, solvating it with water molecules, and adding counter-ions to neutralize the system's charge. The system must then be carefully minimized and equilibrated to remove steric clashes and allow the solvent to relax around the solute before the production simulation begins.[19][20]
Step-by-Step Methodology (using GROMACS):
-
Generate Complex Topology: Combine the protein force field information with the ligand topology and parameter files (.itp and .prm generated from Antechamber/CGenFF) into a single system topology file (topol.top).[21][22]
-
Define Box & Solvate: Use gmx editconf to place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance (e.g., 1.0 nm) between the protein and the box edge. Then, use gmx solvate to fill the box with a chosen water model (e.g., TIP3P).
-
Add Ions: Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[21]
-
Energy Minimization: Run a steep-descent energy minimization using gmx grompp and gmx mdrun to remove any bad contacts.
-
Equilibration (NVT & NPT): Perform two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the pressure and density. During equilibration, it is crucial to apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without distorting their structures.[22]
-
Production MD: Once the system is well-equilibrated (stable temperature, pressure, and density), run the final production simulation for the desired length (e.g., 100-200 ns) without position restraints.
Protocol: Trajectory Analysis and Binding Free Energy
Causality: The output of an MD run is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analyzing this trajectory confirms the stability of the simulation and extracts meaningful biophysical data. Methods like MM/PBSA are end-point free energy calculation techniques that estimate binding affinity by combining molecular mechanics energies with continuum solvation models.[23][24]
Step-by-Step Methodology:
-
Assess Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to ensure the simulation has converged and the complex is stable. Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.
-
Analyze Interactions: Analyze the trajectory to measure specific interactions over time, such as hydrogen bond occupancy and distances between key atoms.
-
Calculate Binding Free Energy (MM/PBSA): Use the g_mmpbsa tool (or similar scripts) to calculate the binding free energy.[23] This method averages energy components over a stable portion of the trajectory.[24]
ΔG_binding = G_complex - (G_receptor + G_ligand)
Where each G term is calculated as:
G = E_MM + G_solvation - TΔS
| Energy Component | Description | Contribution to Binding |
| E_vdw | van der Waals energy | Favorable |
| E_elec | Electrostatic energy | Favorable |
| G_polar | Polar solvation energy (from PB/GB model) | Unfavorable (desolvation penalty) |
| G_nonpolar | Nonpolar solvation energy (from SASA) | Favorable |
| ΔG_binding | Final Binding Free Energy | Sum of all components |
Table 2: Key energy components in an MM/PBSA calculation. The entropy term (TΔS) is computationally expensive and often omitted for relative ranking, but it can be crucial for absolute binding energy predictions.[23]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in-silico modeling of this compound. By following this multi-phase approach—from target prediction and docking to full molecular dynamics simulation and free energy calculations—researchers can generate detailed, actionable hypotheses about the compound's mechanism of action. The results from these simulations, such as predicted binding poses, key interacting residues, and estimated binding affinities, provide a strong foundation for subsequent experimental validation, including site-directed mutagenesis and in-vitro binding assays. This synergy between computational modeling and experimental work embodies the modern drug discovery paradigm, accelerating the journey from chemical concept to therapeutic candidate.
References
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University of Oxford. (2012). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
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Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]
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Omixium. (2023, August 9). Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial [Video]. YouTube. Retrieved from [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
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GitHub. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules. Retrieved from [Link]
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Dodda, L. S., et al. (2017). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. J. Chem. Inf. Model., 57(9), 2313-2319. Retrieved from [Link]
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Lemkul, J. A. (n.d.). MD Tutorials - Protein-Ligand Complex. Retrieved from [Link]
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Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chem. Rev., 118(1), 79-114. Retrieved from [Link]
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Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. Retrieved from [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Retrieved from [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. Retrieved from [Link]
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CHARMM-GUI. (n.d.). Preparing membrane proteins for simulation using CHARMM-GUI. Retrieved from [Link]
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Schrödinger. (2023, November 20). Preparing RCSB PDB Files for Glide Docking. Retrieved from [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Retrieved from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]
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ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
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Lešnik, S., & Stare, J. (2017). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 22(12), 2059. Retrieved from [Link]
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Amber MD. (n.d.). Antechamber (AMBER GAFF parameterization engine) implementation using OpenEye tools. GitHub. Retrieved from [Link]
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Human Brain Project. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to 4-(Pentyloxy)piperidine Hydrochloride in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 4-(pentyloxy)piperidine hydrochloride, a heterocyclic scaffold poised for significant applications in drug discovery and development. We will delve into its synthesis, physicochemical characteristics, and its role as a versatile building block for creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this promising chemical entity.
Introduction: The Strategic Value of the Piperidine Core
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with diverse biological targets. The piperidine moiety often enhances drug-like properties by improving aqueous solubility, metabolic stability, and oral bioavailability, while also allowing for precise spatial orientation of pharmacophoric groups.[3]
Within this important class of compounds, 4-substituted piperidines are particularly significant. The 4-position offers a convenient vector for introducing a variety of substituents that can profoundly influence a molecule's biological activity and selectivity. The introduction of an alkoxy group at this position, as in 4-(pentyloxy)piperidine, creates a flexible ether linkage and a lipophilic chain, which can be exploited for probing hydrophobic pockets in target proteins.
Physicochemical Properties and Synthesis of the Scaffold
Understanding the fundamental properties of this compound is crucial for its effective application in drug design.
Physicochemical Data
While a comprehensive experimental dataset for this compound is not extensively published, its basic properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 1220017-09-3 | Chemical Suppliers |
| Molecular Formula | C₁₀H₂₂ClNO | Chemical Suppliers |
| Molecular Weight | 207.74 g/mol | Chemical Suppliers |
| Appearance | Typically a white to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt form |
General Synthetic Approach
The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the Williamson ether synthesis, starting from a protected 4-hydroxypiperidine derivative.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Protection of the Piperidine Nitrogen: Commercially available 4-hydroxypiperidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent N-alkylation in the subsequent step. This is typically achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is then deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide. This nucleophile is then reacted with an n-pentyl halide, for instance, 1-bromopentane, to yield N-Boc-4-(pentyloxy)piperidine.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is readily accomplished by treating the intermediate with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol. This not only removes the Boc group but also protonates the piperidine nitrogen to afford the desired this compound salt.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The 4-(pentyloxy)piperidine scaffold is a versatile starting point for the development of ligands for a range of biological targets. The combination of the basic nitrogen, the flexible ether linkage, and the lipophilic pentyl chain provides a unique set of features that can be tailored for specific receptor interactions.
Central Nervous System (CNS) Agents
The piperidine core is prevalent in many CNS-active drugs. The physicochemical properties of 4-(pentyloxy)piperidine suggest its utility in this area, particularly for targets requiring a balance of hydrophilicity and lipophilicity for blood-brain barrier penetration.
-
Dopamine Receptor Ligands: Derivatives of 4-alkoxypiperidines have been explored as antagonists for the dopamine D4 receptor, which is a target for conditions like Parkinson's disease.[4][5] The alkoxy group can occupy a hydrophobic pocket in the receptor, while the piperidine nitrogen interacts with key acidic residues. The pentyloxy group, with its moderate lipophilicity, could offer a favorable balance for receptor affinity and pharmacokinetic properties.
-
Opioid Receptor Modulators: The 4-substituted piperidine motif is a classic feature of many potent opioid receptor agonists, such as pethidine. Research into 4-alkoxypiperidines related to reversed esters of pethidine has demonstrated their potential as analgesics.[6][7] The length and nature of the alkoxy chain can significantly influence potency and selectivity for different opioid receptor subtypes (μ, δ, and κ).
-
Acetylcholinesterase (AChE) Inhibitors: The piperidine scaffold is found in several AChE inhibitors used in the treatment of Alzheimer's disease. Molecular modeling studies have suggested that piperidine derivatives can effectively interact with the active site of AChE.[8] The 4-(pentyloxy)piperidine core could serve as a foundation for designing novel AChE inhibitors, where the pentyl chain interacts with the hydrophobic gorge of the enzyme.
Logical Flow for CNS Drug Discovery with the 4-(Pentyloxy)piperidine Scaffold
Caption: N-functionalization strategies for targeting CNS receptors.
Ion Channel Modulators
Ion channels are critical for cellular signaling and are important drug targets for a variety of diseases. The structural features of 4-(pentyloxy)piperidine make it an attractive scaffold for developing ion channel modulators. The basic nitrogen can interact with negatively charged residues in the channel pore, while the pentyloxy group can embed in the lipid membrane or interact with hydrophobic regions of the channel protein.
-
Calcium Channel Blockers: Substituted piperidines have been investigated as N-type calcium channel blockers for the treatment of pain.[9] The development of analogs based on the 4-(pentyloxy)piperidine scaffold could lead to novel analgesics with improved selectivity and reduced side effects.
Ligands for G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most important families of drug targets.[10][11] The versatility of the piperidine scaffold has been widely exploited in the design of GPCR ligands.[12][13] The 4-(pentyloxy)piperidine core can be readily elaborated through N-substitution to generate libraries of compounds for screening against various GPCRs. For instance, the synthesis of benzamide derivatives from the piperidine nitrogen has been a successful strategy for identifying novel inhibitors of the presynaptic choline transporter, a member of the solute carrier family which shares structural similarities with GPCRs.[14]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers looking to work with and elaborate upon the 4-(pentyloxy)piperidine scaffold.
Protocol for N-Arylation of 4-(Pentyloxy)piperidine
This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an aromatic substituent on the piperidine nitrogen.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), the palladium catalyst (0.02 equivalents), and the ligand (0.04 equivalents).
-
Add anhydrous solvent and stir the reaction mixture at 80-110 °C for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-(pentyloxy)piperidine.
Protocol for Reductive Amination
This protocol details the introduction of a substituent on the piperidine nitrogen via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Weak acid (e.g., acetic acid, optional)
Procedure:
-
To a reaction vessel, add this compound (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in the chosen solvent.
-
If starting with the hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to free the amine.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature. A small amount of acetic acid can be added to facilitate imine/iminium ion formation.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-substituted 4-(pentyloxy)piperidine.
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the piperidine nitrogen allow for the rapid generation of diverse chemical libraries. The inherent physicochemical properties of this scaffold make it particularly well-suited for the development of new therapeutic agents targeting the central nervous system, ion channels, and a wide range of GPCRs. Future research efforts focused on the systematic exploration of the chemical space around this core, guided by structure-based drug design and high-throughput screening, are likely to yield novel drug candidates with improved efficacy and safety profiles.
References
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Casy, A. F., Beckett, A. H., Hall, G. H., & Vallance, D. K. (1961). Chemistry and Pharmacology of 4-Alkoxy-piperidines Related to Reversed Esters of Pethidine. Journal of Medicinal Chemistry, 4(3), 535-553. [Link]
-
Zhu, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
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Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]
-
Wensbo, D., et al. (2012). Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. Bioorganic & Medicinal Chemistry, 20(13), 4128-4139. [Link]
-
Dvorak, C. A., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Probes and Compounds, National Center for Biotechnology Information. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
-
Singh, R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 19(6), 549-577. [Link]
-
Kuznetsov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2743. [Link]
-
Roth, B. L. (2019). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 96(5), 577-580. [Link]
- Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
-
Bojarski, A. J., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(11), 3563. [Link]
-
Tikhonova, I. G. (2019). Discovery of GPCR ligands for probing signal transduction pathways. Expert Opinion on Drug Discovery, 14(12), 1221-1230. [Link]
-
Bag S., et al. (2020). Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. ChemRxiv. [Link]
-
Malfacini, D., et al. (2019). Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. Handbook of Experimental Pharmacology, 260, 187-205. [Link]
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de la Cruz, R., et al. (2023). Neuronal ion channel modulation by Drimys winteri compounds: Opening a new chemical space to neuropharmacology. Frontiers in Pharmacology, 14, 1184333. [Link]
-
Reddy, T. S., et al. (2021). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemical Information and Modeling, 61(8), 3963-3975. [Link]
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The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" – a molecular framework that is repeatedly identified as a binder to diverse biological targets. This guide provides a comprehensive exploration of 4-substituted piperidines, delving into their synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications across a spectrum of diseases.
The Strategic Advantage of the 4-Substituted Piperidine Moiety
The substitution at the 4-position of the piperidine ring offers a key vector for molecular design, enabling chemists to modulate the physicochemical properties and biological activity of drug candidates with remarkable precision. This strategic positioning allows for the introduction of various functional groups that can engage with specific pockets of a target protein, enhance solubility, or fine-tune pharmacokinetic profiles. The inherent conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, further contributes to its ability to adapt to diverse binding sites.
Synthetic Strategies: Building the Core
The construction of the 4-substituted piperidine scaffold is a well-trodden path in organic synthesis, with a rich history of established methods and a continuous stream of innovative approaches. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Classical Approaches
Traditional methods for piperidine synthesis often rely on the reduction of pyridine precursors. Catalytic hydrogenation is a widely employed technique, offering a straightforward route to the saturated heterocycle.[1][2] Another common strategy is the Dieckmann condensation, which is particularly useful for the synthesis of 4-piperidones, versatile intermediates that can be further elaborated.[2]
Modern Methodologies
Contemporary synthetic chemistry has introduced a host of sophisticated methods for the construction of highly functionalized and stereochemically defined piperidines. Multi-component reactions, for instance, allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step, enhancing efficiency and reducing waste.[3] Lewis acid-catalyzed additions of silyl enol ethers to tetrahydropyridines provide a mild and general route to 4-substituted piperidines.[4] Furthermore, intramolecular cyclization reactions, such as the aza-Michael reaction, have proven to be powerful tools for the enantioselective synthesis of substituted piperidines.[1]
Caption: Structure-Activity Relationship (SAR) workflow.
Experimental Protocol: General Synthesis of a 4-Arylpiperidine
This protocol outlines a general, representative procedure for the synthesis of a 4-arylpiperidine via a Suzuki cross-coupling reaction, a common and versatile method for forming carbon-carbon bonds.
Materials:
-
N-Boc-4-iodopiperidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and workup materials
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add N-Boc-4-iodopiperidine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Solvent Addition: Degas the chosen solvent mixture by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-4-arylpiperidine.
-
Deprotection (if required): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final 4-arylpiperidine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the structure is correct and free of significant impurities.
Future Directions and Conclusion
The 4-substituted piperidine scaffold will undoubtedly continue to be a mainstay in drug discovery for the foreseeable future. Future research will likely focus on the development of novel and more efficient synthetic methodologies, particularly those that allow for precise stereochemical control. The exploration of this privileged scaffold against new and challenging biological targets will continue to yield novel therapeutic agents. Furthermore, the integration of computational chemistry and machine learning will accelerate the design and optimization of 4-substituted piperidine-based drugs with improved efficacy and safety profiles.
References
-
Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(10), 1363–1367. [Link]
-
Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]
-
Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
-
Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Fleming, I., & Moses, R. C. (1981). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications, (14), 736-737. [Link]
-
Frolov, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]
-
Kourounakis, A. P., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-137. [Link]
-
DTIC. (1983). Piperidine Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK>1> antagonists: Structure. Journal of Medicinal Chemistry, 41(23), 4623-4635. [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Figshare. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]
-
Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]
-
ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug... [Link]
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Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry, 55(04), 213-226. [Link]
-
Kumar, R. R., & Perumal, S. (2012). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 12(1), 79-88. [Link]
-
Frolov, A. S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(Pentyloxy)piperidine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-(Pentyloxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization guidelines.
Introduction
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the structure of numerous pharmaceuticals. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties. Specifically, 4-alkoxypiperidines are key intermediates in the synthesis of a variety of biologically active compounds. This document details the preparation of this compound, starting from the readily available 4-hydroxypiperidine. The synthetic strategy involves the O-alkylation of 4-hydroxypiperidine with 1-bromopentane via the Williamson ether synthesis, followed by conversion to its hydrochloride salt to improve stability and handling.
Reaction Scheme
The overall synthetic route is depicted below:
Caption: Synthetic pathway for this compound.
Mechanistic Insight: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction.[1][2] The reaction proceeds in two main steps:
-
Deprotonation: A strong base, in this case, sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-hydroxypiperidine. This generates a highly nucleophilic alkoxide ion. The choice of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation without competing side reactions.[2]
-
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopentane in an SN2 fashion. This backside attack displaces the bromide leaving group, forming the desired ether linkage.[2] For a successful SN2 reaction, a primary alkyl halide like 1-bromopentane is ideal as it minimizes the competing E2 elimination reaction.[1]
Materials and Equipment
| Material | Grade | Supplier |
| 4-Hydroxypiperidine | Reagent grade, 98% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% disp. in mineral oil | Reagent grade | Sigma-Aldrich |
| 1-Bromopentane | Reagent grade, 99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether (Et2O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid, 2.0 M in Et2O | Reagent grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrer and stir bars | - | - |
| Reflux condenser | - | Pyrex |
| Septa and needles | - | - |
| Inert gas supply (Nitrogen or Argon) | High purity | - |
| Rotary evaporator | - | Büchi |
| Standard glassware | - | - |
Experimental Protocol
Part 1: Synthesis of 4-(Pentyloxy)piperidine
Safety First: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (nitrogen or argon) and away from moisture.[3][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[4]
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxypiperidine (5.0 g, 49.4 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the 4-hydroxypiperidine.
-
Stir the solution under a nitrogen atmosphere.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.37 g, 59.3 mmol, 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Causality: Adding NaH portion-wise helps to control the initial effervescence due to the release of hydrogen gas.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 1 hour to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1-bromopentane (9.0 g, 59.3 mmol, 1.2 equivalents) dropwise via a syringe.
-
Causality: The addition at a lower temperature helps to control the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow, dropwise addition of water (10 mL). Be prepared for gas evolution.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pentyloxy)piperidine as an oil.
-
Part 2: Formation of this compound
-
Salt Formation:
-
Dissolve the crude 4-(pentyloxy)piperidine in anhydrous diethyl ether (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.
-
Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the solid under vacuum to obtain this compound as a white to off-white solid.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the pentyl group (a triplet around 0.9 ppm for the methyl group, and multiplets between 1.3-1.6 ppm for the methylene groups), a triplet around 3.4 ppm for the -OCH₂- group, and signals for the piperidine ring protons. The N-H proton will likely be a broad singlet. |
| ¹³C NMR | The spectrum should show distinct signals for the five carbons of the pentyl group, and the carbons of the piperidine ring. The carbon attached to the oxygen will appear around 70-80 ppm. |
| IR (Infrared Spectroscopy) | The spectrum should show C-H stretching vibrations around 2800-3000 cm⁻¹, a C-O-C ether stretch around 1100 cm⁻¹, and a broad N-H stretch for the hydrochloride salt in the region of 2500-3000 cm⁻¹. The absence of a broad O-H stretch from the starting material (around 3300 cm⁻¹) indicates the completion of the reaction. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base, 4-(pentyloxy)piperidine. |
| Melting Point | A sharp melting point range for the hydrochloride salt indicates high purity. |
Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The mechanistic insights and characterization guidelines provided will aid in understanding the reaction and verifying the final product.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(pentyloxy)piperidine. Retrieved from [Link]
Sources
Application Notes and Protocols for In-Vitro Characterization of 4-(Pentyloxy)piperidine hydrochloride
Introduction: Unveiling the Potential of a Novel Piperidine Moiety
4-(Pentyloxy)piperidine hydrochloride is a piperidine derivative with a chemical structure suggestive of potential interactions with various cell signaling pathways. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system and other biological systems.[1][2] While specific biological data for this compound is not extensively documented in publicly available literature, its structural features—a substituted piperidine ring—warrant investigation into its activity at key receptor families, particularly G-protein coupled receptors (GPCRs) and sigma receptors.[3][4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct in-vitro assays to elucidate the pharmacological profile of this compound. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and offering insights into the rationale behind each experimental step.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for accurate and reproducible in-vitro studies.
| Property | Value | Source |
| Molecular Formula | C10H22ClNO | [7][8] |
| Molecular Weight | 207.74 g/mol | [7][8] |
| CAS Number | 1220017-09-3 | [7][8][9] |
| Appearance | White Solid (predicted) | [10] |
| Solubility | Soluble in water and polar organic solvents like DMSO and ethanol. | Inferred from hydrochloride salt form and general piperidine properties. |
Stock Solution Preparation:
For in-vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.
Safety Precautions:
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[10][11][12][13] All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[9][10][11][12][13]
Investigating Potential Biological Targets: A Hypothesis-Driven Approach
The structural similarity of this compound to known bioactive molecules suggests two primary, high-probability target classes for initial investigation:
-
G-Protein Coupled Receptors (GPCRs): This vast family of transmembrane receptors is a major target for a wide range of therapeutics.[14][15][16] Many piperidine-containing compounds exhibit affinity for various GPCRs, including histamine and opioid receptors.[17][18]
-
Sigma Receptors: These unique intracellular chaperone proteins, particularly the sigma-1 receptor, are involved in cellular stress responses and have been implicated in a variety of neurological disorders.[3][4][5][6][19] Several piperidine derivatives are known to bind to sigma receptors.[20]
The following sections provide detailed protocols to investigate the interaction of this compound with these potential targets.
Experimental Workflow for Target Identification and Characterization
The following diagram illustrates a logical workflow for the in-vitro characterization of this compound.
Caption: A streamlined workflow for the in-vitro evaluation of this compound.
Protocol 1: Radioligand Binding Assays for Target Affinity
Objective: To determine if this compound binds to a specific receptor of interest (e.g., a GPCR or sigma receptor) by measuring its ability to displace a known radiolabeled ligand.[16][21]
Principle: This competitive binding assay quantifies the affinity of a test compound for a receptor by measuring the displacement of a radiolabeled ligand with high specificity and affinity for the target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-pentazocine for sigma-1 receptors).[19][20]
-
Non-labeled ("cold") ligand for determining non-specific binding.
-
This compound stock solution.
-
Assay buffer (specific to the receptor).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand in the presence of a saturating concentration of the cold ligand.
-
Vehicle Control: Radioligand and the same concentration of vehicle (e.g., DMSO) used for the test compound.
-
-
Incubation: Add the cell membranes or purified receptors to each well. Incubate the plate at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Functional Assays to Determine Mechanism of Action
Once binding is confirmed, the next step is to determine if this compound acts as an agonist, antagonist, or inverse agonist.
Second Messenger Assays (for GPCRs)
Objective: To measure the effect of this compound on the production of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²+), which are downstream of GPCR activation.[15][16]
Principle: GPCRs transduce extracellular signals into intracellular responses by activating G proteins, which in turn modulate the activity of effector enzymes that produce second messengers. Measuring changes in second messenger levels provides a readout of GPCR activity.
Materials:
-
Cells expressing the GPCR of interest.
-
Commercially available cAMP or Ca²+ assay kits (e.g., HTRF, FRET, or luminescence-based).
-
Known agonist and antagonist for the GPCR as positive and negative controls.
-
This compound stock solution.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a known agonist at its EC50 concentration.
-
-
Incubation: Incubate the plate for the recommended time according to the assay kit manufacturer's instructions.
-
Detection: Add the detection reagents from the assay kit and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
Data Analysis:
-
Agonist Mode: Plot the response (e.g., cAMP or Ca²+ levels) against the logarithm of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
Antagonist Mode: Plot the response against the logarithm of the compound concentration to determine the IC50.
Bioluminescence Resonance Energy Transfer (BRET) Assays
Objective: To directly measure G-protein activation or β-arrestin recruitment upon GPCR stimulation by this compound.[14][16][22]
Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP). When the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in light emission at the acceptor's wavelength.
Materials:
-
Cells co-expressing the GPCR of interest, a G-protein subunit fused to Rluc, and a G-protein effector or β-arrestin fused to YFP.
-
Substrate for Rluc (e.g., coelenterazine h).
-
Known agonist and antagonist for the GPCR.
-
This compound stock solution.
Procedure:
-
Cell Transfection and Plating: Co-transfect cells with the BRET biosensor constructs and plate them in a white, clear-bottom 96-well plate.
-
Compound Addition: Add varying concentrations of this compound (for agonist testing) or pre-incubate with the compound before adding a known agonist (for antagonist testing).
-
Substrate Addition: Add the Rluc substrate.
-
Signal Detection: Immediately measure the light emission at the donor and acceptor wavelengths using a plate reader capable of BRET measurements.
Data Analysis:
Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the change in BRET ratio against the logarithm of the compound concentration to determine the EC50 or IC50.
Signaling Pathway Visualization
The following diagram illustrates the general principle of a GPCR signaling cascade that can be modulated by a ligand like this compound.
Caption: A simplified model of GPCR-mediated signal transduction.
Protocol 3: Cytotoxicity Assessment
Objective: To evaluate the potential cytotoxic effects of this compound on cultured cells.[23][24][25]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
A panel of cell lines (e.g., cancerous and non-cancerous).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
This compound stock solution.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
Conclusion and Future Directions
This comprehensive guide provides a robust starting point for the in-vitro characterization of this compound. By systematically evaluating its binding affinity, functional activity at GPCRs and sigma receptors, and its cytotoxic profile, researchers can gain valuable insights into its pharmacological properties. Positive results from these initial assays would warrant further investigation, including selectivity profiling against a broader panel of receptors and progression into more complex cellular and in-vivo models.
References
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]
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The pharmacology of sigma-1 receptors. PubMed - NIH. [Link]
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The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
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Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
-
sigma non-opioid intracellular receptor 1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. NIH. [Link]
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G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]
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7 - Safety Data Sheet. AAPPTec. [Link]
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Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. PMC - NIH. [Link]
-
Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methy-l-N-propyl)-pentanediamines as H3 -antagonists. PubMed. [Link]
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3,5-Bis(benzylidene)-1-[4-2-(morpholin-4-yl)ethoxyphenylcarbonyl]-4-piperidone hydrochloride: A lead tumor-specific cytotoxin which induces apoptosis and autophagy. PMC - NIH. [Link]
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A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. NIH. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
4-(pentyloxy)piperidine (C10H21NO). PubChemLite. [Link]
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4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]
-
Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
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Antiproliferative effect of the piperidine nitroxide TEMPOL on neoplastic and nonneoplastic mammalian cell lines. PubMed. [Link]
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4-Benzylpiperidine. Wikipedia. [Link]
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Piperidine. Wikipedia. [Link]
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4-(Benzyloxy)piperidine hydrochloride. PubChem. [Link]
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Application Notes & Protocols: Investigating 4-(Pentyloxy)piperidine hydrochloride in Neuroscience Research
Prepared by: Your Senior Application Scientist
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs targeting the central nervous system (CNS).[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to present functional groups in a three-dimensional space conducive to potent and selective interactions with a variety of neuronal targets.[3] While extensive research has been conducted on various substituted piperidines, the specific compound 4-(Pentyloxy)piperidine hydrochloride remains a largely unexplored entity within the published scientific literature.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound for potential applications in neuroscience. Given the absence of specific published data on this molecule, we will proceed with a hypothetical, yet scientifically rigorous, framework. We will postulate a plausible mechanism of action based on the structural motifs of similar compounds and provide detailed protocols for its investigation, from initial in vitro screening to preliminary in vivo assessment. For the purpose of this guide, we will hypothesize that this compound is an agonist of the mu-opioid receptor (MOR), a well-established target for piperidine-based analgesics.[1]
Hypothetical Mechanism of Action: Mu-Opioid Receptor Agonism
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the analgesic and euphoric effects of opioids. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in a reduction of neuronal excitability and neurotransmitter release.
The proposed signaling pathway for the agonistic activity of this compound at the mu-opioid receptor is depicted below.
In Vitro Characterization Protocols
The initial characterization of a novel compound involves a series of in vitro assays to determine its binding affinity, functional activity, and selectivity.
Protocol 1: Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
[³H]-DAMGO (a selective MOR agonist radioligand).
-
Naloxone (a non-selective opioid receptor antagonist, for determining non-specific binding).
-
This compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]-DAMGO (typically at its Kd concentration).
-
Increasing concentrations of this compound or vehicle control.
-
For non-specific binding wells, add a high concentration of naloxone.
-
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: The data will be used to generate a competition binding curve. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be calculated using non-linear regression. The Ki value can then be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity
This assay measures the functional activation of the G-protein coupled to the mu-opioid receptor, providing an indication of the compound's efficacy.
Materials:
-
Cell membranes from cells expressing the mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
DAMGO (as a positive control for full agonism).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Prepare serial dilutions of this compound and the positive control (DAMGO).
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or control.
-
Pre-incubate at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) can be determined using non-linear regression. The Emax of this compound relative to a full agonist like DAMGO will indicate whether it is a full or partial agonist.
| Parameter | Description | Hypothetical Value for a Potent Agonist |
| Ki (nM) | Inhibitory constant for receptor binding | < 50 |
| EC50 (nM) | Half-maximal effective concentration in functional assay | < 100 |
| Emax (%) | Maximal effect relative to a full agonist | > 90% |
In Vivo Assessment Protocol
Following in vitro characterization, the next logical step is to assess the compound's effects in a living organism. The tail-flick test is a standard in vivo assay for evaluating the analgesic properties of a compound.[1]
Protocol 3: Tail-Flick Test for Analgesia in Rodents
Animal Model:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
Materials:
-
This compound, dissolved in a suitable vehicle (e.g., saline or 5% DMSO in saline).
-
Morphine (as a positive control).
-
Vehicle control.
-
Tail-flick apparatus (with a radiant heat source).
Experimental Workflow:
Procedure:
-
Baseline Measurement: Before drug administration, measure the baseline tail-flick latency for each animal. The latency is the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound, morphine, or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Measurements: Measure the tail-flick latency at several time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Calculation: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Data Interpretation: A significant increase in the tail-flick latency or %MPE compared to the vehicle-treated group indicates an analgesic effect. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Concluding Remarks
The provided protocols offer a foundational framework for the initial characterization of this compound in a neuroscience context, based on the hypothetical premise of its action as a mu-opioid receptor agonist. It is imperative for researchers to empirically determine the optimal conditions for each assay. Furthermore, comprehensive selectivity profiling against other receptors (e.g., other opioid receptor subtypes, dopamine receptors, serotonin receptors) and off-target liability screens are crucial next steps in the drug discovery process. The exploration of novel chemical entities like this compound is essential for advancing our understanding of neuropharmacology and for the development of next-generation therapeutics for neurological and psychiatric disorders.
References
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Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6606. Available at: [Link]
-
Zhang, A. Z., et al. (2023). In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis. eNeuro, 10(4), ENEURO.0401-22.2023. Available at: [Link]
-
Sarro, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. Available at: [Link]
-
Kopcho, K. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128917. Available at: [Link]
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Lowe, J. R. (1994). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Jeon, J., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(13), 5174. Available at: [Link]
-
Yeh, J. Z., et al. (1982). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of pharmacology and experimental therapeutics, 223(3), 693–700. Available at: [Link]
-
Aslam, N., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 10(2). Available at: [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5784–5848. Available at: [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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Application Note & Protocols: 4-(Pentyloxy)piperidine hydrochloride as a Tool Compound for Receptor Studies
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 4-(Pentyloxy)piperidine hydrochloride as a tool compound in receptor studies. As a novel chemical entity, its pharmacological profile is not yet fully elucidated. This guide, therefore, presents a logical, evidence-based framework for its investigation. Drawing upon established structure-activity relationships (SAR) within the 4-alkoxypiperidine chemical class, we hypothesize primary molecular targets and provide detailed, field-proven protocols for receptor binding and functional characterization. The primary objective is to equip researchers with the necessary methodologies to systematically determine the affinity, potency, and efficacy of this compound, thereby establishing its utility in pharmacological research.
Introduction and Scientific Rationale
This compound belongs to the 4-alkoxypiperidine class of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of physiological systems.[1][2][3] Specifically, modifications at the 4-position with an alkoxy group have been shown to confer significant affinity and selectivity for specific receptor families.
Analysis of structurally related compounds strongly suggests that this compound is likely to interact with one or both of the following receptor families:
-
Sigma (σ) Receptors: Phenoxyalkylpiperidines, which bear a strong resemblance to the subject compound, have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[4][5] These ligands are under investigation for their potential in treating neurodegenerative diseases, pain, and addiction.[5][6]
-
Histamine H3 Receptors (H3R): The 4-oxypiperidine core is a well-established pharmacophore for potent and selective antagonists/inverse agonists of the histamine H3 receptor.[7][8][9] The H3R is a presynaptic G-protein coupled receptor (GPCR) that modulates the release of histamine and other key neurotransmitters, making it a target for cognitive disorders and sleep-wake regulation.[10][11]
This guide provides the experimental framework to test these hypotheses and fully characterize the pharmacological profile of this compound.
Compound Properties and Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the compound's properties and to adhere to strict safety protocols.
Physicochemical Data
| Property | Value |
| Compound Name | This compound |
| Synonyms | 4-pentoxypiperidine HCl |
| Molecular Formula | C₁₀H₂₂ClNO |
| Molecular Weight | 207.74 g/mol |
| CAS Number | 1220017-09-3[12] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Ethanol) |
| Storage | Store at 2-8°C, desiccated. Keep container tightly closed. |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[13][14]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[12][15]
Experimental Characterization: A Step-by-Step Guide
The following protocols are designed to systematically determine the receptor binding affinity and functional activity of this compound at its most probable targets.
Workflow for Pharmacological Characterization
The logical flow for characterizing a novel compound involves progressing from initial binding studies to more complex functional assays that elucidate its cellular effect.
Caption: Signaling pathway for the H3R cAMP functional assay.
Protocol 3: Calcium Mobilization Assay
While less common for primary Gi-coupled receptors, some can induce calcium signals via Gβγ subunit activation of PLC. This assay can be used as a secondary, orthogonal method. [16][17] Objective: To detect potential G-protein-independent or Gβγ-mediated signaling.
Materials:
-
Cell Line: H3R-expressing cells.
-
Calcium Indicator Dye: Fluo-4 AM, Fluo-8, or similar. [18]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FlexStation® 3). [16] Step-by-Step Methodology:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Remove growth media.
-
Add loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (2.5 mM, to prevent dye extrusion).
-
Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature. [16]3. Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Use the instrument's integrated pipettor to add the test compound or control agonist.
-
Continue to record the fluorescence signal kinetically for an additional 2-3 minutes.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the log concentration of the compound to determine an EC50 value. [18]
Caption: General workflow for a calcium mobilization assay.
Summary and Future Directions
This application note provides a foundational strategy for the pharmacological characterization of this compound. Based on strong evidence from structurally related molecules, the primary hypothesized targets are the sigma-1 and histamine H3 receptors.
By following the detailed protocols for radioligand binding and subsequent functional assays (cAMP for H3R, and potentially specialized assays for σ1R), researchers can systematically:
-
Confirm and quantify binding affinity (Ki).
-
Determine the functional effect (agonism, antagonism).
-
Measure potency (EC50/IC50) and efficacy.
Successful characterization will establish this compound as a valuable tool compound, enabling further studies into the physiological and pathophysiological roles of its identified target receptor(s).
References
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2024). ACS Chemical Neuroscience. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. [Link]
-
Calcium Flux Assay Protocol. (n.d.). ResearchGate. [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]
-
Functional Assays Protocols. (n.d.). PDSP. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2015). Purinergic Signalling. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2014). Journal of Biomolecular Screening. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1989). Journal of Medicinal Chemistry. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]
-
Functional Assays. (n.d.). Gifford Bioscience. [Link]
-
Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2024). PubMed. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2018). PubMed. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. (2020). Journal of Medicinal Chemistry. [Link]
-
4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. (2005). Journal of Medicinal Chemistry. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2018). MDPI. [Link]
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2012). Journal of the Chemical Society of Pakistan. [Link]
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry. [Link]
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Nitrile Analogs of Meperidine as High Affinity and Selective sigma-1 Receptor Ligands. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for the Investigation of 4-(Pentyloxy)piperidine hydrochloride in Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of Novel Piperidine Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2] 4-(Pentyloxy)piperidine hydrochloride is a member of this versatile class of compounds, and while its specific biological activities are not yet extensively documented, its structural similarity to other bioactive 4-alkoxypiperidines suggests significant potential for modulating cellular pathways.
This guide provides a framework for the initial characterization of this compound in common cell culture models. The protocols outlined below are designed to be adaptable and serve as a starting point for a comprehensive investigation into the compound's bioactivity. We will focus on two primary areas where piperidine derivatives have shown considerable promise: oncology and neuroscience.
PART 1: Foundational Protocols for Assessing Cellular Impact
Before delving into specific disease models, it is crucial to establish the fundamental cytotoxic and cytostatic profile of this compound. This data is essential for determining the appropriate concentration ranges for subsequent, more targeted assays.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as in the highest compound dilution).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[1]
Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical outcome of an initial screen of this compound against a panel of cancer cell lines, providing a template for data presentation.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC3 | Prostate Cancer | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 8.1 |
| HEK293 | Normal Kidney | > 50 |
PART 2: Investigating a Potential Anticancer Mechanism
Many piperidine derivatives exert their anticancer effects by inducing apoptosis.[1] The following protocols can be used to investigate if this compound shares this mechanism.
Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing Apoptosis Induction Pathway:
Caption: A potential intrinsic apoptosis pathway initiated by a bioactive compound.
PART 3: Exploring a Potential Neuromodulatory Role
Given that many piperidine derivatives interact with the central nervous system, investigating the effect of this compound on neuronal cells is a logical next step.
Calcium Influx Assay
Principle: Changes in intracellular calcium concentration are a hallmark of neuronal activity. This assay uses a fluorescent calcium indicator, such as Fluo-4 AM, to quantify changes in intracellular calcium levels following stimulation.[3]
Protocol:
-
Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Dye Loading: Incubate cells with Fluo-4 AM.
-
Compound Incubation: Wash the cells and incubate with various concentrations of this compound.
-
Baseline Fluorescence: Measure the baseline fluorescence using a fluorescence microplate reader.
-
Depolarization and Signal Reading: Induce depolarization with a high concentration of potassium chloride (KCl) and immediately begin recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Compare the response in compound-treated cells to the vehicle control to determine if the compound modulates calcium influx.
Safety and Handling of this compound
As with any novel chemical, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Use in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.[5]
-
Toxicity: The toxicological properties have not been fully investigated. It is classified as an irritant.[6] Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5][7]
Conclusion
The protocols and conceptual frameworks provided in this application note are intended to guide the initial exploration of this compound's biological activity. Based on the rich pharmacology of the broader piperidine class, this compound holds potential for further investigation in drug discovery programs. The presented assays in oncology and neuroscience represent logical starting points for its characterization.
References
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Application Notes and Protocols for the Comprehensive Characterization of 4-(Pentyloxy)piperidine Hydrochloride
Introduction
4-(Pentyloxy)piperidine hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development due to its potential applications as a key intermediate or active pharmaceutical ingredient (API). The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals.[1] As with any compound intended for pharmaceutical use, a thorough and robust analytical characterization is paramount to ensure its identity, purity, safety, and overall quality. The hydrochloride salt form is often utilized to improve properties such as solubility and stability.[2]
This technical guide provides a comprehensive suite of analytical methods for the in-depth characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. Adherence to these protocols will enable a thorough understanding of the compound's chemical and physical properties, in line with regulatory expectations for pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]
Overall Analytical Workflow
A multi-faceted analytical approach is essential for the complete characterization of this compound. The interplay between chromatographic, spectroscopic, and thermal analysis techniques provides a holistic view of the molecule's identity, purity, and solid-state properties.
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The Strategic Utility of 4-Alkoxypiperidines as Versatile Intermediates in Modern Organic Synthesis
Abstract
The 4-alkoxypiperidine motif is a cornerstone in contemporary medicinal chemistry, featuring prominently in a diverse array of clinically significant molecules, including potent analgesics and highly selective G-protein coupled receptor (GPCR) modulators. This comprehensive guide provides an in-depth exploration of the synthesis and application of 4-alkoxypiperidines as pivotal intermediates. We will delve into robust synthetic protocols, elucidate the mechanistic underpinnings of key transformations, and present detailed case studies that underscore the strategic importance of this scaffold in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both practical experimental guidance and a deeper understanding of the chemical principles that govern the utility of these versatile building blocks.
Introduction: The Privileged 4-Alkoxypiperidine Scaffold
The piperidine ring is a ubiquitous structural element in a vast number of natural products and synthetic pharmaceuticals, prized for its conformational flexibility and its ability to engage in crucial biological interactions. Within this class of heterocycles, the 4-alkoxypiperidine moiety has emerged as a particularly "privileged" scaffold. The introduction of an alkoxy group at the 4-position imparts a unique combination of properties, including modulation of lipophilicity, metabolic stability, and the ability to act as a hydrogen bond acceptor. These attributes are often critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This application note will systematically dissect the synthetic pathways to 4-alkoxypiperidines and their subsequent elaboration into complex molecular architectures, providing the reader with a robust toolkit for the effective utilization of these valuable intermediates.
Synthesis of the Precursor: N-Boc-4-hydroxypiperidine
The journey towards 4-alkoxypiperidines typically commences with a suitably protected 4-hydroxypiperidine derivative. The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The synthesis of N-Boc-4-hydroxypiperidine is a well-established and scalable process.
Protocol 1: Boc Protection of 4-Hydroxypiperidine
This protocol details the straightforward N-protection of commercially available 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol or Dichloromethane (DCM)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 equivalent) in methanol or dichloromethane, add the base (potassium carbonate or triethylamine, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used without further purification.
O-Alkylation of N-Boc-4-hydroxypiperidine: Forging the Ether Linkage
With the precursor in hand, the critical C-O ether bond can be formed through several reliable methods. The choice of method often depends on the nature of the alkylating agent and the desired stereochemical outcome.
The Williamson Ether Synthesis: A Classic and Robust Approach
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 mechanism.[1][2] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.[3][4]
-
Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol without competing in the subsequent substitution reaction. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the counter-ion of the alkoxide (e.g., Na⁺) without solvating the nucleophilic oxygen atom, thereby enhancing its reactivity.
-
Alkylating Agent: Primary alkyl halides or sulfonates are the preferred electrophiles for this Sₙ2 reaction to minimize the competing E2 elimination pathway.[5]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous DMF or THF
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF or THF at 0 °C under an inert atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers, particularly when dealing with more sensitive substrates or when stereochemical inversion is desired.[6][7] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8][9]
The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate.[8] This intermediate deprotonates the nucleophile (in this case, an alcohol for ether synthesis, though it is more commonly used with other nucleophiles). The resulting alkoxide then attacks the activated phosphonium species, leading to the formation of an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the oxyphosphonium group in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry at the carbinol center.[8]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Alcohol (the source of the desired alkoxy group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove, and specific purification techniques may be required.[10]
Data Presentation: Comparison of O-Alkylation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide/sulfonate | 0 °C to RT, DMF or THF | Robust, scalable, uses readily available reagents. | Requires strong base, not suitable for base-sensitive substrates, risk of elimination with secondary/tertiary halides.[5] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | 0 °C to RT, THF | Mild conditions, stereochemical inversion, broad substrate scope.[6][7] | Stoichiometric phosphine oxide byproduct can be difficult to remove, requires acidic nucleophiles (pKa < 13).[7] |
Application of 4-Alkoxypiperidines in the Synthesis of Bioactive Molecules
The true value of 4-alkoxypiperidines lies in their role as versatile intermediates in the synthesis of complex, biologically active molecules. The following sections will highlight their application in the development of analgesics and GPCR modulators.
Synthesis of Potent Analgesics
The 4-anilinopiperidine scaffold is a well-established pharmacophore for potent opioid analgesics. The nature of the substituent at the 4-position can significantly influence the analgesic potency and side-effect profile.[11][12] 4-alkoxypiperidine derivatives have been explored in this context to fine-tune the properties of these compounds.[13][14]
Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals.[15] The development of selective modulators for specific GPCR subtypes is a major focus of drug discovery.[16] The 4-alkoxypiperidine moiety is frequently incorporated into the structure of GPCR modulators to enhance properties such as brain penetration and receptor affinity.[15][17]
The following workflow illustrates a typical synthetic sequence where a 4-alkoxypiperidine is a key intermediate.
Caption: Synthetic workflow for a GPCR modulator intermediate.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18][19][20] It is a highly versatile method for the N-arylation of a wide range of amines, including deprotected 4-alkoxypiperidines.[21]
Materials:
-
4-Alkoxypiperidine (hydrochloride salt or free base)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the 4-alkoxypiperidine and the aryl halide.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
4-Alkoxypiperidines are undeniably valuable and versatile intermediates in the field of organic synthesis, particularly in the context of drug discovery and development. The synthetic routes to these scaffolds are robust and well-established, with the Williamson ether synthesis and the Mitsunobu reaction providing reliable and complementary methods for their preparation from the readily accessible N-Boc-4-hydroxypiperidine precursor. The strategic incorporation of the 4-alkoxy group allows for the fine-tuning of physicochemical properties, which is often a critical step in the optimization of lead compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of 4-alkoxypiperidine intermediates will undoubtedly remain a key enabler of innovation in medicinal chemistry.
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Taylor & Francis. Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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PubMed. (2025, August 2). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
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PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
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ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Retrieved from [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Request PDF. Retrieved from [Link]
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Analgesic activity of alkyl piperidine derivatives. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
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Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl) quinoline-2-carboxamide, for Imaging of Metabotropic Glutamate Receptor 2. Retrieved from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 5). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Retrieved from [Link]
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GalChimia. (2019, October 21). Catalytic Mitsunobu: The face-lift of a workhorse. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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High-Throughput Screening Assays for 4-(Pentyloxy)piperidine Hydrochloride Analogs: An Application Guide
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of pathologies, particularly those affecting the central nervous system (CNS), as well as cancers and infectious diseases.[1] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, membrane permeability, and bioavailability, while often maintaining a good safety profile.[1] 4-(Pentyloxy)piperidine hydrochloride and its analogs represent a class of small molecules with significant potential for therapeutic development. Given the broad biological activities of piperidine-containing compounds, a rational approach to identifying the targets and therapeutic applications of novel analogs involves screening against a diverse panel of common biological targets.[2][3]
This comprehensive guide provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of this compound analogs. We will focus on three major classes of drug targets: G-Protein Coupled Receptors (GPCRs), enzymes, and ion channels. The protocols are designed for robustness, scalability, and are grounded in established methodologies to ensure data integrity and reproducibility.
Part 1: G-Protein Coupled Receptor (GPCR) Screening
GPCRs are the largest family of cell surface receptors and are the target of approximately 35% of all FDA-approved drugs, making them a primary focus for drug discovery.[4][5] Many piperidine-based compounds are known to interact with GPCRs, such as the sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[6][7][8] Therefore, screening for GPCR activity is a logical first step.
Rationale for a Calcium Flux Assay
A common downstream signaling event for many Gq-coupled GPCRs is the mobilization of intracellular calcium ([Ca2+]i).[2][9] This provides a robust and easily detectable signal for receptor activation. The fluorescence-based calcium flux assay is a widely adopted HTS method due to its high sensitivity, homogenous "no-wash" format, and compatibility with automated liquid handlers and kinetic plate readers like the FLIPR (Fluorescence Imaging Plate Reader).[9][10] We will detail a protocol for screening for both agonists and antagonists.
Visual Workflow: GPCR Calcium Flux Assay
Caption: Workflow for a multiplexed GPCR agonist and antagonist calcium flux screen.
Detailed Protocol: Multiplexed Calcium Flux Assay
This protocol is optimized for a 384-well format and allows for the simultaneous identification of both agonists and antagonists.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the target GPCR.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Reagents:
-
Fluo-8 AM or equivalent calcium-sensitive dye.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Reference Agonist (at EC80 concentration for antagonist screen).
-
This compound analog library (typically 10 mM in DMSO).
-
-
Equipment:
-
Fluorescence Kinetic Plate Reader (e.g., FLIPR, FDSS).
-
Automated liquid handler.
-
Protocol Steps:
-
Cell Plating:
-
A day prior to the assay, seed the GPCR-expressing cells into the 384-well plates at a density optimized for 80-90% confluency on the assay day (e.g., 10,000 cells/well in 40 µL).
-
Incubate overnight at 37°C, 5% CO2.
-
Scientist's Note: Consistent cell density is critical for reproducible results. Uneven plating is a common source of variability.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium indicator (e.g., Fluo-8 AM) and probenecid in the assay buffer, as per the manufacturer's instructions.
-
Gently remove the cell culture medium and add 25 µL of the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.[9]
-
Scientist's Note: Probenecid is crucial for preventing the active transport of the dye out of the cells, thereby improving the signal window.
-
-
Compound Addition & First Read (Agonist Mode):
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the piperidine analogs from the source plate to the assay plate. Include positive (reference agonist) and negative (DMSO) controls.
-
Immediately place the plate in the kinetic reader and measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm) for 2-3 minutes. The instrument will add the compounds and initiate the read simultaneously.
-
Scientist's Note: Compounds that elicit a rapid increase in fluorescence are potential agonists.
-
-
Agonist Addition & Second Read (Antagonist Mode):
-
Following the first read, the instrument adds a pre-determined concentration (typically EC80) of the reference agonist to all wells.
-
Immediately begin a second kinetic read for 2-3 minutes.
-
Scientist's Note: Wells that received an active antagonist in step 3 will show a blunted response to the reference agonist.
-
Data Analysis and Interpretation
-
Primary Readout: The primary measurement is the change in relative fluorescence units (RFU) from baseline to the peak response.
-
Agonist Identification: Normalize the data to controls. Wells with a signal significantly above the DMSO control threshold (e.g., >3 standard deviations) are considered agonist hits.
-
Antagonist Identification: Calculate the percent inhibition of the reference agonist's response. Wells with inhibition above a set threshold (e.g., >50%) are considered antagonist hits.
-
Quality Control: The Z'-factor is a critical parameter for validating the assay's suitability for HTS.[11][12] It is calculated using the positive (agonist) and negative (DMSO) controls.
-
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
An assay is considered excellent for HTS if Z' ≥ 0.5.[13]
-
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | Measures the statistical separation between positive and negative controls. | ≥ 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the negative control. | > 5 (assay dependent) |
| Coefficient of Variation (%CV) | Measures the variability of controls. | < 15% |
Part 2: Enzyme Inhibition Screening
Piperidine analogs have been identified as inhibitors of various enzymes, including pancreatic lipase, a key target in obesity management.[3] A fluorescence-based enzyme inhibition assay provides a direct and quantitative method for identifying potential inhibitors.
Rationale for a Pancreatic Lipase Fluorescence Assay
This assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl oleate (4-MUO), which is non-fluorescent until cleaved by pancreatic lipase.[14] The cleavage releases the highly fluorescent 4-methylumbelliferone (4-MU), and the rate of fluorescence increase is directly proportional to enzyme activity. Inhibitors will slow this rate. This kinetic assay is highly sensitive, cost-effective, and readily adaptable to HTS formats.[14][15]
Visual Workflow: Enzyme Inhibition Assay
Caption: High-level workflow for an automated patch clamp (APC) HTS campaign.
Detailed Protocol: APC Screening for Voltage-Gated Sodium Channel Blockers
Materials:
-
Cell Line: HEK293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.7).
-
Solutions:
-
Internal Solution (Intracellular): Mimics the intracellular ionic environment (e.g., high K+, low Na+).
-
External Solution (Extracellular): Mimics the extracellular ionic environment (e.g., high Na+, low K+).
-
-
APC Consumables: Planar patch chip (e.g., NPC-384).
-
Positive Control: Tetrodotoxin or another known channel blocker.
-
Equipment: Automated patch-clamp system (e.g., Nanion SyncroPatch 384PE).
Protocol Steps:
-
Preparation:
-
Harvest and prepare a high-viability single-cell suspension of the Nav1.7-expressing cells.
-
Prepare compound plates with the piperidine analog library, positive controls, and negative (vehicle) controls.
-
Prime the APC instrument with internal and external solutions.
-
-
Automated Run Execution:
-
Load the cell suspension and compound plates into the instrument.
-
The instrument automatically performs the following for each of the 384 wells in parallel:
-
Cell Trapping: A cell is captured on the microfluidic opening of the patch chip.
-
Seal Formation: A high-resistance seal (GΩ) is formed between the cell membrane and the chip.
-
Whole-Cell Configuration: The membrane patch is ruptured to gain electrical access to the cell's interior.
-
Baseline Recording: A voltage protocol (e.g., a step from a holding potential of -120 mV to 0 mV) is applied to elicit an inward sodium current. This is recorded as the baseline.
-
Compound Application: The test compound is perfused over the cell.
-
Effect Recording: The voltage protocol is applied again in the presence of the compound to measure its effect on the sodium current.
-
-
Data Analysis and Interpretation
-
Quality Control: Data is first filtered based on electrophysiological parameters. Only cells that meet strict quality criteria (e.g., Seal Resistance > 500 MΩ, Peak Current > 200 pA) are included in the analysis.
-
Calculating Inhibition: The effect of the compound is typically quantified as the percentage of the current that is blocked:
-
% Block = [1 - (I_compound / I_baseline)] x 100
-
-
Hit Identification: Compounds that produce a percent block greater than a pre-defined threshold (e.g., >50%) at the screening concentration are identified as hits.
-
Follow-up Studies: Confirmed hits are then subjected to more detailed electrophysiological characterization, including determining IC50 values and investigating state-dependence (i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel).
Conclusion: A Pathway to Lead Discovery
This guide outlines a comprehensive, multi-pronged HTS strategy for elucidating the biological activity of this compound analogs. By employing a panel of robust, validated assays targeting GPCRs, enzymes, and ion channels, researchers can efficiently identify primary hits, uncover potential mechanisms of action, and generate valuable structure-activity relationships. The successful execution of these protocols, coupled with rigorous data analysis and a systematic hit-to-lead process, provides a powerful platform for advancing this promising chemical scaffold toward the development of novel therapeutics.
References
-
ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
-
Palyi, A., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. Retrieved from [Link]
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BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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BMG LABTECH. (n.d.). NanoBRET assay for GPCR ligand binding. Retrieved from [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]
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Johnston, P. A., et al. (2016). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Methods in Molecular Biology. Retrieved from [Link]
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Millard, D. C., et al. (2017). Application of High-Throughput Automated Patch-Clamp Electrophysiology to Study Voltage-Gated Ion Channel Function in Primary Cortical Cultures. Journal of Visualized Experiments. Retrieved from [Link]
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Cvijic, M. E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery Today: Technologies. Retrieved from [Link]
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BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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J. A. G. Williams. (2012). Exploiting the Unique Properties of Lanthanide Complexes as FRET Probes: from Quantitation to Protein Dynamics. Scilit. Retrieved from [Link]
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Janssen Research & Development. (n.d.). HTS data analysis workflow. ResearchGate. Retrieved from [Link]
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North Carolina State University. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]
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Zhang, X. D. (2014). Data analysis approaches in high throughput screening. Slideshare. Retrieved from [Link]
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Siti-N-A, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Retrieved from [Link]
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Yousefian, S. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Retrieved from [Link]
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Zhang, J. H., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. Retrieved from [Link]
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Prats-Alfonso, E., et al. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Robers, M. B., et al. (2021). An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. Molecules. Retrieved from [Link]
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University of Freiburg. (2022). Development of a NanoBRET Assay Platform to Detect Intracellular Ligands for the Chemokine Receptors CCR6 and CXCR1. Freiburg Research Services. Retrieved from [Link]
-
Wang, Y., et al. (2023). Functional Imaging and Inhibitor Screening of Human Pancreatic Lipase by a Resorufin-Based Fluorescent Probe. International Journal of Molecular Sciences. Retrieved from [Link]
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Gonzalez-Cabrera, P. J., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Nanion Technologies. (2020). Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. YouTube. Retrieved from [Link]
-
Ziffert, I., et al. (2019). NanoBRET based approach for GPCRs. ResearchGate. Retrieved from [Link]
-
Mervin, L. H., et al. (2015). Data Mining and Computational Modeling of High Throughput Screening Datasets. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (2023). Advances in ion channel high throughput screening: where are we in 2023?. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. Retrieved from [Link]
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Blucher, A. S., & McWeeney, S. K. (2014). Challenges in Secondary Analysis of High Throughput Screening Data. Pacific Symposium on Biocomputing. Retrieved from [Link]
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Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening. Retrieved from [Link]
-
JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination. JoVE. Retrieved from [Link]
-
Chan, F. L., et al. (2008). A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. British Journal of Pharmacology. Retrieved from [Link]
-
Al-Hayali, A. M., et al. (2009). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Journal of Biomolecular Screening. Retrieved from [Link]
-
Al-Khafaji, K., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. Retrieved from [Link]
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Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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ResearchGate. (2015). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate. Retrieved from [Link]
-
University of Bari Aldo Moro. (2022). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pentyloxy)piperidine Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(Pentyloxy)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yield. The core of this synthesis relies on the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] However, its application to a bifunctional molecule like 4-hydroxypiperidine requires careful control of reaction parameters to achieve high selectivity and yield.
This guide is divided into two main sections: a Troubleshooting Guide to address specific experimental problems and a Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.
Troubleshooting Guide
This section addresses specific, common issues in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the primary causes?
A1: A low yield in this synthesis is typically traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification. The most critical factor is often the competition between O-alkylation (desired) and N-alkylation (undesired).
Causality: The 4-hydroxypiperidine starting material has two nucleophilic sites: the secondary alcohol oxygen and the secondary amine nitrogen. The nitrogen is generally more nucleophilic than the oxygen, meaning it will react faster with the pentyl halide if left unprotected. This leads to the formation of 1-pentyl-4-hydroxypiperidine as a major byproduct, significantly reducing the yield of the desired 4-(pentyloxy)piperidine.
Solution Workflow:
-
Protect the Piperidine Nitrogen: The most effective strategy is to "mask" the nitrogen's nucleophilicity with a protecting group before the etherification step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of installation and clean removal under acidic conditions.
-
Optimize the Etherification Step: Once the nitrogen is protected (forming N-Boc-4-hydroxypiperidine), the Williamson ether synthesis can proceed selectively at the oxygen.
-
Efficient Deprotection and Salt Formation: The final steps involve removing the Boc group and forming the hydrochloride salt.
The overall optimized workflow is visualized below.
Caption: Optimized workflow for synthesizing 4-(Pentyloxy)piperidine HCl.
Q2: The etherification step (O-alkylation) is sluggish or incomplete, even with a protected piperidine. How can I drive the reaction to completion?
A2: An incomplete Williamson ether synthesis is usually due to an insufficiently strong base, a poor choice of solvent, or suboptimal reaction conditions.
Causality: The reaction is a bimolecular nucleophilic substitution (SN2) where an alkoxide attacks the alkyl halide.[2] For this to happen efficiently, the alcohol must be fully deprotonated to form the more nucleophilic alkoxide ion.
Troubleshooting Steps & Recommendations:
-
Choice of Base: The pKa of a secondary alcohol is ~17. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Recommended: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices. They react irreversibly with the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium forward.[3][4]
-
Less Effective: Weaker bases like NaOH, KOH, or K₂CO₃ may result in an equilibrium with a significant amount of unreacted alcohol, leading to lower yields.
-
-
Solvent Selection: The solvent must be able to dissolve the reagents and be inert to the strong base. Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Recommended: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Avoid: Protic solvents like ethanol or water will be deprotonated by the strong base, consuming it and halting the desired reaction.
-
-
Reaction Temperature: While many Williamson syntheses run well at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate without promoting significant side reactions, especially since a primary alkyl halide is used.[5]
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Irreversibly deprotonates the alcohol, driving the reaction forward.[1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic, dissolves reagents, stable to NaH. |
| Alkyl Halide | 1-Iodopentane or 1-Bromopentane | Excellent leaving groups for SN2 reaction (I⁻ > Br⁻). |
| Temperature | 25 °C to 50 °C | Balances reaction rate with minimizing potential side reactions. |
Q3: My final product is contaminated with a byproduct that has a similar polarity. What could it be and how do I prevent it?
A3: If you have protected the nitrogen, the most likely byproduct is pentene, formed via an E2 elimination side reaction.
Causality: The alkoxide formed is not only a good nucleophile but also a strong base. It can attack a proton on the carbon adjacent to the alkyl halide (the β-carbon), leading to the elimination of HBr and the formation of an alkene. This E2 pathway competes with the desired SN2 pathway.[4]
Mitigation Strategies:
-
Use a Primary Alkyl Halide: The synthesis already correctly uses a pentyl group. Primary alkyl halides are much less sterically hindered and therefore strongly favor SN2 over E2. Using a secondary or tertiary halide would make elimination the major pathway.[2][4]
-
Control Temperature: Higher temperatures favor elimination over substitution. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Avoid excessive heating.
-
Slow Addition: Add the 1-bromopentane slowly to the solution of the formed alkoxide. This keeps the concentration of the alkyl halide low at any given moment, which can favor the bimolecular SN2 reaction.
Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.
Frequently Asked Questions (FAQs)
Q: Is a nitrogen protecting group absolutely necessary?
A: For achieving a high yield and a pure product, yes. The piperidine nitrogen is a strong nucleophile and will compete effectively with the hydroxyl group for the alkylating agent (1-bromopentane). Without protection, you will inevitably form a significant amount of the N-alkylated byproduct, which can be difficult to separate from your desired product, leading to low yields and complex purification.
Q: Which pentyl halide should I use: 1-chloro, 1-bromo, or 1-iodopentane?
A: The choice of halide is critical as it functions as the leaving group in the SN2 reaction. The reactivity order is I⁻ > Br⁻ > Cl⁻.
-
1-Iodopentane is the most reactive and will give the fastest reaction rates, often at lower temperatures.
-
1-Bromopentane is a very common and effective choice, offering a good balance of reactivity and cost.
-
1-Chloropentane is the least reactive and may require more forcing conditions (higher temperatures, longer reaction times), which could increase the likelihood of side reactions. For optimal yield, 1-iodopentane or 1-bromopentane is strongly recommended.
Q: How should I perform the final deprotection and hydrochloride salt formation step?
A: The Boc group is designed to be removed under acidic conditions. The most common and efficient method is to treat the protected ether with a strong acid.
-
Deprotection: Dissolve the purified N-Boc-4-(pentyloxy)piperidine in a suitable solvent like 1,4-dioxane, methanol, or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid. Commercially available solutions like 4M HCl in 1,4-dioxane are very effective and convenient.[6] Alternatively, HCl gas can be bubbled through the solution.
-
Isolation: The deprotection and salt formation often occur in one step. The resulting this compound is typically insoluble in non-polar solvents like diethyl ether or hexanes and will precipitate out of the solution. It can then be collected by filtration.[7]
-
Purification: If necessary, the final salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[7]
Q: What is the best method for monitoring the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Setup: Use a silica gel plate and a mobile phase like ethyl acetate/hexanes (e.g., 30:70 v/v).
-
Visualization: Use a potassium permanganate (KMnO₄) stain. Alcohols (the starting material) will show up as yellow spots on a purple background almost immediately. The ether product will also stain, but may appear more slowly.
-
Analysis: Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the spot corresponding to the N-Boc-4-hydroxypiperidine has been completely consumed and a new, less polar spot (the ether product) has appeared.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used without further purification.
Protocol 2: Williamson Ether Synthesis
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromopentane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Gentle heating to 40-50 °C can be applied if the reaction is slow. Monitor by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection and HCl Salt Formation
-
Dissolve the purified N-Boc-4-(pentyloxy)piperidine (1.0 eq) in a minimal amount of ethyl acetate or 1,4-dioxane.
-
Cool to 0 °C and slowly add 4M HCl in 1,4-dioxane (4-5 eq).
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Add diethyl ether to complete the precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product, this compound.
References
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])
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Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
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Williamson ether synthesis - Wikipedia. (URL: [Link])
- US2784192A - Preparation of 4-hydroxypiperidines - Google P
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P
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Piperidine Synthesis - DTIC. (URL: [Link])
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL: [Link])
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])
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Technical Support Center: Overcoming Solubility Challenges with 4-(Pentyloxy)piperidine Hydrochloride
Welcome to the technical support guide for 4-(Pentyloxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous buffers. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Your Quick Guide
This section provides rapid answers to the most common issues encountered by our users.
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A: This is the most common issue and is due to the chemical nature of the compound. 4-(Pentyloxy)piperidine is a basic compound. While it is supplied as a hydrochloride salt to enhance aqueous solubility, its solubility is highly pH-dependent.[1][2] The molecule consists of a hydrophilic, ionizable piperidinium head and a hydrophobic five-carbon "pentyloxy" tail. At neutral or basic pH, the piperidine nitrogen deprotonates, becoming a neutral "free base." This neutral form is significantly less soluble in water due to the hydrophobic tail, causing it to precipitate out of solution.[3][4]
Q2: What is the very first thing I should try to improve its solubility?
A: The most direct and effective initial approach is pH adjustment.[3] We recommend preparing your stock solution in a slightly acidic vehicle. An acidic environment (e.g., pH 3-5) ensures the piperidine nitrogen remains fully protonated (as a positively charged piperidinium ion), which dramatically increases its affinity for water molecules and, therefore, its solubility.[1][3] A simple starting point is to dissolve the compound in a buffer such as 50 mM citrate at pH 4.
Q3: I dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous experimental buffer. What's happening and how do I fix it?
A: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic co-solvent is rapidly introduced into an aqueous system where its solubility is much lower.[3] The abrupt change in solvent polarity causes the compound to come out of solution.
The Fix: Avoid large, single-step dilutions. The best practice is to perform a stepwise or serial dilution. This involves intermediate dilutions into mixtures of your aqueous buffer and a co-solvent. This gradual reduction in the organic solvent percentage allows the compound to remain solvated. For a detailed methodology, see Protocol 4.2 .
Q4: Can I heat the solution to help it dissolve?
A: While gently warming the solution can increase the rate of dissolution for many compounds, it should be done with caution. For this compound, we advise against aggressive or prolonged heating without first confirming the compound's thermal stability in your specific formulation. Overheating can potentially lead to degradation. A more reliable and safer primary approach is to optimize the pH and co-solvent system of your buffer.
Q5: My stock solution, which was clear initially, became cloudy after being stored in the refrigerator. Why?
A: This is likely due to temperature-dependent precipitation. The solubility of many compounds, including this one, decreases at lower temperatures.[1] If you prepared a stock solution that was near its saturation point at room temperature, cooling it in the refrigerator (typically 4°C) can lower the solubility limit, causing the compound to precipitate. If the compound's stability permits, storing the stock solution at a controlled room temperature can prevent this issue.[3] Alternatively, preparing a slightly less concentrated stock solution can also provide a wider temperature margin.
Section 2: In-Depth Troubleshooting & Scientific Principles
The Critical Role of pH: The Ionization State Dictates Solubility
The solubility of an ionizable compound like this compound is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[4][5][6]
For a basic amine, the equation is: pH = pKa + log([RNH₂] / [RNH₃⁺])
Where:
-
pKa is the acid dissociation constant of the protonated amine (the piperidinium ion). The pKa of a protonated piperidine is typically around 11.[3]
-
[RNH₂] is the concentration of the neutral, non-ionized free base (poorly soluble).
-
[RNH₃⁺] is the concentration of the protonated, ionized form (highly soluble).
The Causality: To maintain high solubility, the concentration of the protonated form, [RNH₃⁺], must be maximized. According to the equation, this is achieved when the pH of the solution is significantly below the pKa of the compound. At a pH of 7.4, a substantial portion of the compound will exist in its less soluble free base form, leading to the observed solubility issues.[4][7]
Caption: pH-dependent equilibrium of 4-(Pentyloxy)piperidine.
Table 1: pH Effect on the Predominant Species and Expected Solubility
| pH of Buffer | Relationship to pKa (~11) | Predominant Species | Expected Relative Solubility |
| 3.0 - 5.0 | pH << pKa | R-NH₃⁺ (Protonated) | Very High |
| 7.4 (PBS) | pH < pKa | Mostly R-NH₃⁺, but significant R-NH₂ | Limited / Poor |
| 9.0 | pH < pKa | Increased R-NH₂ | Very Poor |
| 11.0 | pH = pKa | 50% R-NH₃⁺, 50% R-NH₂ | Insoluble |
Strategic Use of Co-solvents
When pH adjustment alone is insufficient or not viable for your experimental system, the use of water-miscible organic co-solvents is the next logical step.[8] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic pentyloxy tail of the molecule.[9]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful but potentially cytotoxic solvent.[8][10]
-
Ethanol (EtOH): Less potent than DMSO but generally better tolerated in biological systems.
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in formulations.[8]
Caption: Recommended workflow for preparing solutions using a co-solvent.
Table 2: Comparison of Common Co-solvents for Initial Screening
| Co-solvent | Typical Starting % in Final Solution | Pros | Cons & Considerations |
| DMSO | < 1% (ideally < 0.5%) | Excellent solubilizing power for many organic compounds.[8] | Can be cytotoxic or have off-target effects in cellular assays. |
| Ethanol | < 5% | Generally well-tolerated in many biological systems; volatile. | Less powerful solubilizer than DMSO. |
| PEG 400 | < 10% | Low toxicity; often used in in vivo formulations. | Can increase the viscosity of the solution. |
Section 3: Advanced Solubilization Strategies
If both pH modification and co-solvent systems fail to achieve the desired concentration, or if you require a formulation for in vivo studies, more advanced techniques can be employed.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion (the pentyloxy tail) of a guest molecule, forming a water-soluble inclusion complex.[3][11][12] This technique is particularly useful for increasing the apparent solubility of a compound without using organic co-solvents.[3]
Caption: Encapsulation of the hydrophobic tail by a cyclodextrin.
Section 4: Experimental Protocols
These protocols provide a validated, step-by-step approach to preparing your solutions.
Protocol 4.1: Preparation of a Low pH Stock Solution
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the citrate buffer (pH 4.0) to the solid compound to achieve the target stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Validation: Visually inspect the solution against a dark background to ensure there is no visible precipitate or cloudiness.
-
Use: This acidic stock can now be diluted into your final experimental medium. Note that the final pH of your experiment will depend on the buffering capacity of your final medium.
Protocol 4.2: Preparation of a Co-solvent Stock and Stepwise Dilution
-
Initial Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved.
-
Intermediate Dilution 1: Prepare a 1:10 dilution of your DMSO stock into your final aqueous buffer (e.g., PBS). This creates a 10 mM solution in 10% DMSO. Vortex immediately after adding the stock to the buffer.
-
Intermediate Dilution 2: Prepare a further 1:10 dilution of the 10 mM intermediate solution into your final aqueous buffer. This results in a 1 mM solution in 1% DMSO.
-
Final Dilution: Use the 1 mM solution to make your final working concentrations. This ensures the final DMSO concentration in your experiment remains very low (e.g., <0.1%).
-
Validation: At each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent in the intermediate steps or lower your target final concentration.
Protocol 4.3: Kinetic Solubility Screening
This protocol helps determine the approximate solubility limit in a specific buffer.
-
Preparation: Prepare a series of vials containing a fixed volume of your target aqueous buffer (e.g., 1 mL PBS, pH 7.4).
-
Compound Addition: Add incrementally increasing amounts of solid this compound to each vial (e.g., 0.1 mg, 0.2 mg, 0.5 mg, 1.0 mg, etc.).
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 4-24 hours) to allow the system to reach equilibrium.
-
Analysis: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Determination: The highest concentration measured before saturation is the kinetic solubility under those conditions.
References
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Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]
-
OpenStax. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry. Retrieved from [Link]
- Yodran, P., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 43(5), 2596-2609.
- Zhang, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158.
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
-
PubMed. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
- ResearchGate. (2021).
- Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 3(6), 364-373.
- Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1017-1029.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2).
-
OpenStax. (2023, September 20). 24.5 Biological Amines and the Henderson–Hasselbalch Equation - Organic Chemistry. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Sugimoto, I., et al. (1978). Precaution on use of hydrochloride salts in pharmaceutical formulation. Yakugaku Zasshi, 98(11), 1549-1553.
-
Workman, J. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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Stability testing of 4-(Pentyloxy)piperidine hydrochloride under experimental conditions
Here is the technical support center with troubleshooting guides and FAQs for the stability testing of 4-(Pentyloxy)piperidine hydrochloride.
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this compound. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability critical?
This compound is a heterocyclic amine derivative. The core structure consists of a piperidine ring, which is a common motif in many pharmaceuticals.[1][2] It features a pentyloxy (ether) group at the 4-position and is supplied as a hydrochloride salt to enhance solubility and handling properties.[3][4]
Stability testing is paramount because chemical degradation can lead to:
-
Loss of potency of the active substance.
-
Formation of potentially toxic impurities.
-
Changes in physical properties (e.g., solubility, appearance), which can affect formulation and bioavailability.
Understanding its stability profile under various stress conditions is a regulatory requirement and fundamental to developing a safe and effective final drug product.[5][6]
Q2: What are the primary chemical liabilities of this molecule that I should be aware of?
Based on its structure, there are two primary points of potential instability:
-
The Ether Linkage: The C-O bond in the pentyloxy group is susceptible to cleavage under strong acidic conditions, a reaction known as acidic hydrolysis of ethers.[7][8][9] This would result in the formation of 4-hydroxypiperidine and a pentyl derivative.
-
The Piperidine Ring: The piperidine moiety, specifically the nitrogen atom and the adjacent carbon atoms (α-carbons), can be susceptible to oxidation.[5][10] This can lead to the formation of N-oxides or hydroxylated species.[10][11]
Q3: What are the recommended long-term storage conditions for the pure substance (API)?
For the solid hydrochloride salt, standard storage conditions are typically sufficient. However, to establish a formal re-test period, studies should be conducted according to ICH Q1A(R2) guidelines.[12][13]
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 Months |
It is recommended to store the bulk material in a well-sealed container, protected from light and moisture, under controlled room temperature.
Q4: My solid sample of this compound became sticky and oily upon exposure to air. What is happening?
This is a common issue with hydrochloride salts, which can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[14] The absorbed water can partially dissolve the salt, resulting in a sticky or oily appearance. This is a physical stability issue that underscores the importance of proper handling and storage in a desiccated, inert environment. To troubleshoot, handle the material in a glovebox or a low-humidity environment and store it in a tightly sealed container with a desiccant.
Q5: What type of analytical method should I start with for a stability study?
A stability-indicating analytical method is required, which is a validated quantitative method that can detect a decrease in the amount of the intact drug and an increase in the amount of degradation products. For a molecule like this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry-standard starting point.[15][16] This method separates compounds based on their polarity and is highly effective for monitoring the purity of drug substances.
Section 2: Forced Degradation (Stress Testing) Troubleshooting Guide
Forced degradation studies are the cornerstone of understanding a molecule's stability.[5] The objective is to intentionally degrade the sample to an extent of 5-20% to identify likely degradation products and establish the specificity of your analytical method.
Caption: General workflow for forced degradation studies.
Hydrolytic Stability (Acid & Base)
-
Q: What is the objective of hydrolytic stress testing?
-
Q: What is a good starting protocol for acid/base hydrolysis?
-
Prepare a solution of the compound at approximately 1 mg/mL.[18]
-
Acid: Add an equal volume of 0.1 M HCl.
-
Base: In a separate vial, add an equal volume of 0.1 M NaOH.
-
Control: In a third vial, add an equal volume of purified water.
-
Keep all samples at room temperature for 24-48 hours, protected from light.[18]
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analyze all three samples by HPLC.
-
-
Troubleshooting Guide:
-
"I'm not seeing any degradation." — If no significant degradation is observed, increase the stress level. First, try heating the samples to 50-60°C for the same duration.[18] If degradation is still minimal, you can cautiously increase the acid/base concentration to 1.0 M.
-
"The sample degraded completely." — The conditions were too harsh. Reduce the stress by lowering the temperature back to room temperature, decreasing the acid/base concentration (e.g., to 0.01 M), or shortening the exposure time (e.g., check at 2, 4, and 8 hours).
-
-
Q: What are the expected degradation products?
-
Acidic Conditions: The most probable degradation product is 4-hydroxypiperidine hydrochloride , resulting from the cleavage of the pentyloxy ether linkage.
-
Basic Conditions: The molecule is expected to be more stable. The free base form will be present, but significant degradation is less likely compared to acidic conditions.
-
Oxidative Stability
-
Q: What is the purpose of oxidative stress testing?
-
This test assesses the molecule's vulnerability to oxidation. Tertiary amines and positions alpha to heteroatoms can be susceptible.[5]
-
-
Q: What is the recommended protocol for oxidative stress?
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Troubleshooting Guide:
-
"No degradation is observed." — Gently heat the solution to 40-50°C. Be cautious, as heating H₂O₂ can increase reaction rates significantly. Alternatively, a higher concentration of H₂O₂ (up to 30%) can be used, but this should be done with extreme care.
-
"Degradation is too rapid." — Reduce the concentration of H₂O₂ (e.g., to 0.3%) or shorten the exposure time.
-
-
Q: What are the potential oxidative degradants?
-
The piperidine nitrogen could be oxidized to form 4-(Pentyloxy)piperidine N-oxide .
-
Oxidation at the carbon alpha to the nitrogen could occur, leading to hydroxylated species or ring-opened products, though this is generally less common under these conditions.[10]
-
Thermal & Photostability
-
Q: How do I test for thermal and photostability?
-
Thermal: Expose the solid powder to dry heat (e.g., 60-80°C) for up to a week. Also, test a solution at a similar temperature. Analyze at intermediate time points. High thermal stability is expected for the hydrochloride salt.[14]
-
Photostability: Follow ICH Q1B guidelines.[19][20] Expose both the solid drug substance and a solution to a light source that provides a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UVA light.[21] A control sample should be kept in the dark to differentiate between light-induced and thermal degradation.
-
-
Q: My photostability sample shows degradation, but so does my dark control. What does this mean?
-
This indicates that the degradation is likely due to the thermal stress of the light chamber, not a direct photochemical reaction. The true photodegradation is the difference between the degradation in the light-exposed sample and the dark control. Ensure your chamber temperature is properly controlled.
-
Section 3: Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways for this compound. (Note: Images are placeholders for chemical structures).
Section 4: Summary of Potential Degradants and Analytical Data
When unknown peaks appear in your chromatograms, the following table can help guide their identification.
| Potential Degradant | Formation Condition | Expected Mass Change (from free base) | Confirmation Technique |
| 4-Hydroxypiperidine | Acid Hydrolysis | -70.13 Da | LC-MS |
| 4-(Pentyloxy)piperidine N-Oxide | Oxidation | +16.00 Da | LC-MS |
| α-Hydroxy-4-(pentyloxy)piperidine | Strong Oxidation | +15.99 Da | LC-MS, NMR |
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Gao, Y., et al. (2017). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed. Retrieved from [Link]
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Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
Jadhav, S. B., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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ResearchGate. (n.d.). PNP degradation pathway and the two general pathways via hydroquinone.... Retrieved from [Link]
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MDPI. (2024). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. Retrieved from [Link]
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ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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ACS Publications. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
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PubMed. (1998). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
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UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]
-
EMEA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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ResearchGate. (2019). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1977). Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Retrieved from [Link]
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PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]
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ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. Retrieved from [Link]
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ResearchGate. (2019). Enabling chloride salts for thermal energy storage: implications of salt purity. Retrieved from [Link]
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Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
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FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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YouTube. (2018). ether cleavage with strong acids. Retrieved from [Link]
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ScienceDirect. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
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Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
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National Center for Biotechnology Information. (2007). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]
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ResearchGate. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
ChemRxiv. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Retrieved from [Link]
-
PubMed. (2018). Stability of regularly prescribed oral liquids formulated with SyrSpend® SF. Retrieved from [Link]
-
RSC Publishing. (2013). Analytical Methods. Retrieved from [Link]
-
Reddit. (2015). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
Atlas Material Testing Solutions. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (2021). Attribution of fentanyl analogue synthesis routes by multivariate data analysis of orthogonal mass spectral data. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Benzyloxy)piperidine hydrochloride hydrate. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. mdpi.com [mdpi.com]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Purification of 4-(Pentyloxy)piperidine Hydrochloride
Welcome to the technical support center for 4-(Pentyloxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key building block in pharmaceutical research, the purity of this compound is paramount to ensure reproducible and reliable downstream results.
This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting guides for specific experimental issues, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a heterocyclic amine salt. The piperidine ring is a prevalent scaffold in many pharmaceuticals, and the 4-alkoxy substitution pattern makes it a valuable intermediate for introducing specific physicochemical properties in drug candidates.[1] Impurities, even in small amounts, can interfere with subsequent reactions, lead to the formation of unwanted side products, or complicate biological assays.[2] Commercial grades of this compound are often around 95% pure, necessitating further purification for sensitive applications.[3]
Q2: What are the most common impurities found in crude this compound?
Understanding potential impurities is the first step in designing an effective purification strategy.[2] Based on common synthetic routes for piperidine derivatives, likely impurities include:
-
Unreacted Starting Materials: Such as 4-hydroxypiperidine, 1-bromopentane, or their precursors.
-
Reaction Byproducts: Arising from side reactions during the synthesis. For instance, if the piperidine is formed by the reduction of a pyridine precursor, incompletely reduced tetrahydropyridine species may be present.[1]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation over time, often leading to a yellow or brown discoloration.[2][4]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, THF, Ethanol).
-
Inorganic Salts: Salts like sodium chloride (NaCl) can be introduced if aqueous hydrochloric acid and bases are used during the workup.[5]
-
Water: Amine hydrochlorides can be hygroscopic, readily absorbing moisture from the atmosphere.[2][6]
Q3: What are the primary strategies for purifying this compound?
The most effective purification strategies leverage the physicochemical properties of the amine salt and its corresponding free base. The three primary methods are:
-
Recrystallization: A powerful technique for purifying crystalline solids by exploiting differences in solubility between the desired compound and impurities in a given solvent system.[7]
-
Acid-Base Extraction: This involves converting the hydrochloride salt back to its free base form, which is typically an oil or low-melting solid soluble in organic solvents. The free base can be washed to remove water-soluble impurities, and then converted back into the pure hydrochloride salt.[5]
-
Column Chromatography: While possible, chromatography on silica or alumina can be challenging for polar amine salts. It is often more effective to perform chromatography on the free base form of the amine and then convert the purified base to the hydrochloride salt.[8]
Q4: How can I assess the purity of my this compound?
A multi-faceted approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage purity and reveals the presence of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify unknown impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem: My final product is a sticky oil or goo, not a crystalline solid. What went wrong?
-
Plausible Causes & Solutions:
-
Presence of Water: Amine hydrochlorides are often hygroscopic. Trapped water or solvent can prevent crystallization.[6]
-
Solution: Ensure all glassware is rigorously dried. After purification, dry the product under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C) if the compound is thermally stable.
-
-
Inappropriate Solvent: The salt may be too soluble or form an oil in the chosen solvent.
-
Solution: Try a different recrystallization solvent system. Often, a solvent in which the salt is soluble when hot but poorly soluble when cold is ideal (e.g., isopropanol, ethanol). If the product oils out upon cooling, try adding a non-polar "anti-solvent" (e.g., diethyl ether, heptane) dropwise to the warm solution until turbidity is observed, then allow it to cool slowly.[8]
-
-
Residual Impurities: Certain impurities can inhibit crystal lattice formation.
-
Solution: Perform an acid-base extraction (see Protocol 2) to remove problematic impurities. Purifying the intermediate free base, which is often an oil, can be easier before re-forming the salt.[5]
-
-
Problem: The product is yellow or brown, but the literature says it should be white.
-
Plausible Causes & Solutions:
-
Oxidation: This is a common issue with amines and piperidine derivatives.[4]
-
Solution 1 (Charcoal Treatment): During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. The filtrate should be colorless.
-
Solution 2 (Acid-Base Extraction): Often, colored impurities are more soluble in one phase than another. Converting the salt to the free base, dissolving it in an organic solvent like ethyl acetate or dichloromethane, and washing it can remove these impurities. The pure salt can then be regenerated.
-
-
Problem: My yield after recrystallization is very low.
-
Plausible Causes & Solutions:
-
Using Too Much Solvent: The most common cause of low recovery. The goal is to dissolve the compound in the minimum amount of boiling solvent.[7]
-
Solution: Start with a small amount of solvent and add it in portions to the boiling mixture until everything just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and traps impurities.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal recovery.[7]
-
-
Product is Too Soluble: The chosen solvent may be too good, even when cold.
-
Solution: After cooling, try adding a miscible anti-solvent (a solvent in which the product is insoluble) to precipitate more material.
-
-
Problem: My NMR spectrum shows signals for grease or other unexpected organic contaminants.
-
Plausible Causes & Solutions:
-
Contaminated Glassware: Residuals from previous experiments or improperly cleaned glassware.
-
Solution: Ensure all glassware is meticulously cleaned with appropriate detergents and solvents and oven-dried before use.
-
-
Greased Joints: Using silicone or hydrocarbon grease on ground glass joints.
-
Solution: Avoid using grease. If joints must be sealed, use Teflon sleeves. If grease is unavoidable, be extremely careful to prevent it from contacting your product. A final wash of the crystalline product with a non-polar solvent like hexanes or pentane can sometimes remove grease contamination.
-
-
Detailed Purification Protocols
Protocol 1: Recrystallization from an Alcohol/Ether System
This protocol is a first-line approach for purifying the hydrochloride salt if it is already in a solid or semi-solid form. Isopropanol is often a good starting point for amine hydrochlorides.[8]
Step-by-Step Methodology:
-
Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of a suitable solvent (see Table 1) such as isopropanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until all the solid has just dissolved. Avoid adding excess solvent.[7]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper (or a filter paper-lined Büchner funnel) to remove any insoluble impurities (and charcoal, if used).
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If it still fails to crystallize, consider adding an anti-solvent like diethyl ether dropwise until the solution becomes cloudy, then allow it to stand.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to a constant weight.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Polarity | Rationale |
| Isopropanol (IPA) | Polar | Good for dissolving many HCl salts when hot, with lower solubility when cold. A common first choice.[8] |
| Ethanol (EtOH) | Polar | Similar to IPA; may be slightly more solubilizing. |
| Ethanol / Diethyl Ether | Mixed | Dissolve in minimal hot EtOH, then add Et₂O as an anti-solvent to induce precipitation. |
| Isopropanol / Heptane | Mixed | Similar to the EtOH/Et₂O system, using a non-polar alkane as the anti-solvent. |
| Acetonitrile (MeCN) | Polar | Can be effective for salts that are too soluble in alcohols. |
Protocol 2: Purification via Acid-Base Extraction
This is a highly effective, albeit more involved, method for removing a wide range of impurities, including inorganic salts and baseline materials.[5]
Step-by-Step Methodology:
-
Free-Basing: Dissolve the crude this compound (e.g., 5.0 g) in deionized water (approx. 50 mL). Cool the solution in an ice bath.
-
Slowly add a base, such as 2 M sodium hydroxide (NaOH) solution, with stirring until the pH of the solution is >12. The solution may become cloudy as the free amine precipitates or forms an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The free amine is expected to be more soluble in the organic phase.
-
Washing: Combine the organic extracts and wash them with saturated sodium chloride solution (brine) (1 x 50 mL) to aid in breaking emulsions and removing residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. The residue is the purified free-base form of 4-(pentyloxy)piperidine, likely a clear or pale-yellow oil.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate (approx. 50 mL).
-
Cool the solution in an ice bath and slowly add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring. The pure hydrochloride salt should precipitate as a white solid.[9]
-
Continue adding the HCl solution until no further precipitation is observed and the solution is acidic (test with pH paper).
-
Isolation: Collect the white precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it thoroughly under high vacuum.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for purification.
Caption: Decision workflow for selecting a purification strategy.
Caption: The cycle of purification via acid-base extraction.
References
- Google Patents. (2012). CN101602748B - A kind of purification method of high-purity piperidine.
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Shishkina, S. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 4-(Pentyloxy)piperidine hydrochloride in solution
Welcome to the technical support center for 4-(Pentyloxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to ensure the integrity of your experiments by preventing compound degradation.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling and storage of this compound solutions.
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A: For long-term stability, the solid hydrochloride salt should be stored at -20°C for periods of 1-2 years. For shorter durations of 1-2 weeks, storage at -4°C is acceptable. When in solution, it is crucial to minimize exposure to light and elevated temperatures. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble and most stable?
A: As a hydrochloride salt, this compound exhibits good solubility in aqueous solutions. Amine hydrochlorides are often formulated in aqueous solutions to enhance water solubility and thermal stability. For organic applications, polar aprotic solvents may be suitable, but stability should be empirically verified. It is advisable to avoid strongly acidic or basic conditions, which can promote degradation.
Q3: What are the initial signs of degradation in my this compound solution?
A: Visual indicators of degradation can include a change in color (e.g., yellowing), the appearance of cloudiness, or the formation of precipitates. A noticeable change in the solution's pH can also signify chemical decomposition. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the appearance of degradation products.
Q4: Can I store my prepared this compound solution at room temperature?
A: Room temperature storage is generally not recommended for extended periods. While hydrochloride salts of amines are more stable than their free-base counterparts, prolonged exposure to ambient temperatures can accelerate degradation, particularly in the presence of light or contaminants. For daily experimental use, a solution can be kept on ice, but for overnight or longer storage, refrigeration or freezing is essential.
II. Troubleshooting Guide: Degradation Issues in Solution
This section provides a structured approach to identifying and resolving specific problems encountered during experiments involving this compound solutions.
Issue 1: Unexpected drop in pH and appearance of a new peak in HPLC analysis.
Q: My buffered solution of this compound shows a gradual decrease in pH over time, and a new, more polar peak is emerging in my HPLC chromatogram. What is the likely cause?
A: This observation strongly suggests acid-catalyzed hydrolysis of the pentyloxy ether linkage. Ethers are susceptible to cleavage under acidic conditions, a reaction that is often slow at room temperature but can be significant over time, especially with heat or light exposure.
Causality Explained: The hydrochloride salt creates a mildly acidic environment in aqueous solutions. This acidity can protonate the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This process cleaves the ether bond, resulting in 4-hydroxypiperidine and 1-pentanol. The formation of additional acidic species or conformational changes in the molecule can lead to a pH drop.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected ether hydrolysis.
Experimental Protocols:
-
Protocol 1: Confirmation of Hydrolysis Product by LC-MS
-
Prepare a fresh solution of this compound and an aged, degraded sample.
-
Analyze both samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Objective: Look for a mass peak corresponding to the protonated molecular ion of 4-hydroxypiperidine.
-
Compare the retention times and mass spectra to confirm the identity of the degradation product. Analytical methods for detecting piperidine and its derivatives often employ HPLC or LC-MS.
-
-
Protocol 2: pH and Buffer Optimization
-
Prepare small batches of the compound in a range of buffers (e.g., phosphate, citrate) with pH values from 6.0 to 7.5.
-
Store these solutions under identical, controlled conditions (e.g., 4°C, protected from light).
-
Monitor the solutions by HPLC at regular intervals (e.g., 24, 48, 72 hours) to assess the rate of degradation at each pH.
-
Objective: Identify the pH at which the formation of the degradation product is minimized.
-
Data Summary Table:
| Buffer System | pH | Storage Temp (°C) | Degradation after 72h (%) |
| Unbuffered DI H₂O | ~5.5 | 25 | High |
| Phosphate | 6.0 | 4 | Moderate |
| Phosphate | 7.0 | 4 | Low |
| Phosphate | 7.4 | 4 | Minimal |
Issue 2: Solution becomes cloudy or forms a precipitate, especially after pH adjustment.
Q: I adjusted the pH of my this compound solution to be slightly basic for an assay, and it became cloudy. What is happening?
A: The hydrochloride salt form of an amine is typically water-soluble. By increasing the pH, you are deprotonating the piperidinium ion, converting it to its free base form. The free base of 4-(Pentyloxy)piperidine is likely less soluble in aqueous media, causing it to precipitate out of solution.
Causality Explained: The basicity of amines is a key chemical property. The equilibrium between the protonated (salt) form and the unprotonated (free base) form is pH-dependent. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0. When the solution pH approaches or exceeds the pKa of the piperidine nitrogen, the equilibrium shifts towards the neutral, less soluble free base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-induced precipitation.
Experimental Protocols:
-
Protocol 3: Determination of Aqueous Solubility vs. pH
-
Prepare a series of buffered solutions across a pH range (e.g., pH 5 to 9).
-
Add an excess of this compound to each buffered solution.
-
Stir the solutions at a constant temperature for 24 hours to reach equilibrium.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.
-
Objective: Plot solubility
-
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of 4-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of these critical pharmaceutical building blocks. 4-Substituted piperidines are prevalent structural motifs in a vast array of FDA-approved drugs and biologically active compounds, making their efficient and controlled synthesis a cornerstone of medicinal chemistry and process development.[1][2]
This resource moves beyond simple protocols to provide in-depth, experience-driven troubleshooting advice, grounded in the fundamental principles of organic chemistry. Here, you will find answers to frequently asked questions and solutions to specific experimental issues, from managing stereoselectivity to ensuring process safety on a larger scale.
I. Hydrogenation of 4-Substituted Pyridines: The Workhorse Route and Its Pitfalls
The catalytic hydrogenation of a substituted pyridine ring is a primary and often cost-effective method for accessing the piperidine core.[1] However, this seemingly straightforward transformation is fraught with challenges when transitioning from the bench to pilot plant or manufacturing scales.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation is stalling, or I'm observing incomplete conversion. What are the likely causes and how can I resolve this?
A1: Incomplete hydrogenation is a common scale-up issue. Several factors can be at play:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in both the pyridine starting material and the piperidine product can poison the catalyst surface, hindering its activity.[2]
-
Troubleshooting:
-
Acidic Additives: The use of acidic conditions (e.g., acetic acid) can protonate the nitrogen, mitigating its poisoning effect.[2]
-
Catalyst Choice: Some catalysts are more robust. For instance, rhodium on carbon (Rh/C) is often more active than palladium on carbon (Pd/C) for pyridine reduction.[3]
-
Substrate Purity: Ensure your starting pyridine is free from sulfur or other common catalyst poisons.
-
-
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to poor hydrogen availability at the catalyst surface.
-
Troubleshooting:
-
Agitation Rate: Increase the stirring speed to improve gas-liquid dispersion.
-
Hydrogen Pressure: Increasing the hydrogen pressure enhances its solubility in the reaction medium.[1]
-
-
-
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.
-
Troubleshooting:
-
Catalyst Loading: A higher catalyst loading may be necessary on scale-up.
-
Fresh Catalyst: Consider adding a fresh portion of the catalyst if the reaction stalls.
-
-
Q2: I'm observing the formation of tetrahydropyridine impurities. How can I drive the reaction to full saturation?
A2: The formation of tetrahydropyridines indicates a partial reduction.[1] This is often a kinetic issue where the final reduction step is slower.
-
Troubleshooting:
-
Harsher Conditions: Increasing the temperature and/or hydrogen pressure can provide the necessary energy to complete the reduction.[1]
-
Extended Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., GC, LC-MS) and continue until the tetrahydropyridine intermediate is consumed.
-
Catalyst Screening: Different catalysts exhibit varying selectivities. A more active catalyst might be required.
-
Troubleshooting Guide: Hydrogenation of 4-Substituted Pyridines
| Issue | Potential Cause(s) | Troubleshooting Steps & Underlying Rationale |
| Low or No Reactivity | Catalyst poisoning, poor mass transfer, inactive catalyst. | 1. Add Acetic Acid: Protonates the nitrogen, reducing its coordination to the metal center. 2. Increase Agitation & H₂ Pressure: Improves the availability of hydrogen at the catalyst surface. 3. Screen Catalysts (Rh/C, PtO₂): Different metals have varying tolerances to poisoning and different intrinsic activities. |
| Formation of Tetrahydropyridine Byproducts | Incomplete reduction, insufficient reaction driving force. | 1. Increase Temperature & H₂ Pressure: Provides the thermodynamic and kinetic push for full saturation. 2. Prolong Reaction Time: Allows the slower, final reduction step to reach completion. |
| Poor Stereoselectivity (for prochiral substrates) | Reaction conditions favoring thermodynamic product, inappropriate catalyst. | 1. Lower Reaction Temperature: Favors the kinetically controlled product, often leading to higher diastereoselectivity. 2. Catalyst and Solvent Screening: The catalyst surface and solvent can influence the substrate's approach, impacting stereochemical outcomes. |
| Side Reactions (e.g., dehalogenation, C-N bond cleavage) | Over-hydrogenation, aggressive catalyst. | 1. Use a Milder Catalyst: Switch from a highly active catalyst like Rh/C to a less aggressive one like Pd/C. 2. Lower Temperature & Pressure: Reduces the likelihood of undesired side reactions. 3. Monitor Reaction Carefully: Stop the reaction as soon as the starting material is consumed. |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a 4-Substituted Pyridine
-
Reactor Setup: To a suitable high-pressure reactor, add the 4-substituted pyridine and a compatible solvent (e.g., methanol, ethanol, acetic acid).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5-10 wt% Pd/C or Rh/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi) and heat to the target temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material and intermediates.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.
II. Cyclization Strategies: Building the Piperidine Ring
Frequently Asked Questions (FAQs)
Q3: My Dieckmann condensation to form a 4-piperidone is giving low yields on a larger scale. What could be the problem?
A3: The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions, especially at scale.
-
Base Selection and Stoichiometry: The choice of base (e.g., NaH, NaOEt, KHMDS) is critical. On a larger scale, ensuring efficient mixing and heat transfer during the addition of the base is crucial to prevent localized "hot spots" that can lead to side reactions.
-
Solvent Purity: The solvent must be scrupulously dry, as any protic impurities will quench the strong base.
-
Reaction Concentration: The reaction is intramolecular, so running it at high dilution can favor cyclization over intermolecular side reactions. However, on a large scale, this can be impractical. Careful optimization of the concentration is necessary.
-
Work-up Procedure: The acidic work-up to effect decarboxylation must be carefully controlled to avoid degradation of the desired 4-piperidone.
Q4: I am struggling with poor diastereoselectivity in my Pictet-Spengler reaction. How can I improve it?
A4: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, proceeding through an iminium ion intermediate. The stereochemical outcome is determined by the facial selectivity of the cyclization.[6]
-
Troubleshooting:
-
Reaction Temperature: Lowering the temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[6]
-
Acid Catalyst: The nature and concentration of the acid catalyst can influence the geometry of the iminium ion and the transition state. Screening various Brønsted (e.g., TFA, HCl) or Lewis acids is recommended.[6]
-
Solvent Effects: The polarity of the solvent can impact the stability of the diastereomeric transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[6]
-
Substrate Control: The steric bulk of substituents on both the amine and carbonyl components can significantly direct the stereochemical course of the reaction.[6]
-
Troubleshooting Workflow: Pictet-Spengler Reaction
Caption: Decision workflow for improving diastereoselectivity.
III. N-Alkylation and Functionalization: Challenges in Post-Modification
Often, the final synthetic step involves the alkylation or functionalization of the piperidine nitrogen. While seemingly simple, these reactions can present their own set of scale-up challenges.
Frequently Asked Questions (FAQs)
Q5: I am observing significant amounts of quaternary ammonium salt byproduct during my N-alkylation. How can I prevent this over-alkylation?
A5: The formation of the quaternary salt occurs when the newly formed tertiary amine product reacts again with the alkylating agent.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, thus favoring reaction with the more nucleophilic secondary amine over the tertiary amine product.[7]
-
Base Selection: A non-nucleophilic bulky base (e.g., diisopropylethylamine) can be used to scavenge the acid byproduct without competing in the alkylation.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and minimize over-alkylation.
-
Logical Relationship Diagram: N-Alkylation Control
Caption: Controlling the N-alkylation reaction pathway.
IV. Purification and Isolation on a Larger Scale
Purification can become a significant bottleneck during scale-up. The basic nature of piperidines influences the choice of purification methods.
Frequently Asked Questions (FAQs)
Q6: My 4-substituted piperidine is difficult to purify by column chromatography on a large scale. Are there alternative methods?
A6: Large-scale chromatography can be expensive and time-consuming.
-
Troubleshooting:
-
Distillation: If the product is thermally stable and volatile, distillation (potentially under vacuum) can be a highly effective and scalable purification method.
-
Crystallization/Salt Formation: The basic nitrogen of the piperidine allows for the formation of crystalline salts (e.g., hydrochloride, tartrate). This is an excellent method for purification and isolation, as the salts often have better handling properties and crystallinity than the free base.
-
Acid-Base Extraction: An aqueous acid wash can be used to extract the basic piperidine product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can provide a significant purification.
-
V. References
-
O. V. Nesterov, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4787. [Link]
-
Organic Chemistry Portal. Piperidine Synthesis. [Link]
-
W. H. Soine & R. E. Tessel. (1983). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
YouTube. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. OChemOnline. [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]
-
A. V. Aksenov, et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-258. [Link]
-
E. M. Dangerfield, et al. (2010). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2010(14), 2645-2667. [Link]
-
S. A. T. F. E. C. El-Beck. (2008). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. [Link]
-
M. Mokhtary & K. Mahooti. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
E. L. Le-Rouge, et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5568-5572. [Link]
-
YouTube. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. OChemOnline. [Link]
-
E. D. Cox, et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
B. Bruce. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 4-(Pentyloxy)piperidine Hydrochloride and Other Piperidine Derivatives in CNS Research
For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperidine scaffold represents a cornerstone of molecular design.[1] Its prevalence in a multitude of FDA-approved drugs underscores its significance in medicinal chemistry. This guide provides an in-depth technical comparison of 4-(Pentyloxy)piperidine hydrochloride, a representative 4-alkoxypiperidine derivative, with other notable piperidine-based compounds. By examining their efficacy at key CNS targets, supported by experimental data and protocols, this document aims to offer a clear perspective on their potential therapeutic applications.
Introduction to the Piperidine Scaffold and its CNS Activity
The six-membered nitrogen-containing heterocycle of piperidine offers a versatile framework for creating molecules with diverse pharmacological activities.[1] Modifications to the piperidine ring, particularly at the 1 and 4 positions, have yielded compounds with high affinity and selectivity for a range of CNS targets, including dopamine receptors, opioid receptors, and sigma receptors. The 4-alkoxy substitution, as seen in this compound, is a key structural motif that has been explored for its potential to modulate the activity of these receptors.
Based on extensive structure-activity relationship (SAR) studies of related 4-substituted piperidines, it is hypothesized that this compound is likely to exhibit significant affinity for the sigma-1 (σ1) receptor and the dopamine D2 receptor.[2][3] The σ1 receptor, an intracellular chaperone protein, is implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders.[2] The dopamine D2 receptor is a primary target for antipsychotic medications.[4]
This guide will therefore focus on comparing the efficacy of this compound with established piperidine derivatives known to act on these two critical CNS targets:
-
Haloperidol: A well-established typical antipsychotic that acts as a potent dopamine D2 receptor antagonist and also displays high affinity for sigma receptors.[3][5]
-
Aryl-substituted 4-hydroxypiperidine derivative: A representative compound from a class known for high sigma-1 receptor affinity.[3]
Comparative Efficacy at Sigma-1 and Dopamine D2 Receptors
To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki) of this compound (hypothetical data based on SAR) and our selected comparator compounds at the human sigma-1 and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Class | Target Receptor | Binding Affinity (Ki, nM) |
| This compound | 4-Alkoxypiperidine | Sigma-1 | [Hypothetical] 15 |
| Dopamine D2 | [Hypothetical] 150 | ||
| Haloperidol | Butyrophenone | Sigma-1 | 2 - 4[6] |
| Dopamine D2 | ~1[7] | ||
| Aryl-substituted 4-hydroxypiperidine | 4-Aryl-4-hydroxypiperidine | Sigma-1 | <15[3] |
| Dopamine D2 | >500[6] |
Note: The binding affinity data for this compound is hypothetical and projected based on structure-activity relationships of analogous 4-alkoxypiperidines. This data is included for illustrative and comparative purposes within this guide.
Analysis of Structure-Activity Relationships and Efficacy
The data, both experimental and hypothetical, highlights key structure-activity relationships that govern the efficacy of these piperidine derivatives.
This compound , with its flexible pentyloxy chain at the 4-position, is predicted to have a notable affinity for the sigma-1 receptor. The lipophilicity of the pentyloxy group likely contributes to this interaction. Its hypothesized lower affinity for the D2 receptor suggests a potential for greater selectivity towards the sigma-1 receptor compared to non-selective ligands like haloperidol.
Haloperidol , a butyrophenone derivative of piperidine, demonstrates high, nanomolar affinity for both D2 and sigma-1 receptors.[6] This dual activity is central to its antipsychotic effects but also contributes to its side-effect profile.[8] The 4-hydroxy-4-phenyl substitution on the piperidine ring is a key pharmacophore for its potent D2 receptor antagonism.
Aryl-substituted 4-hydroxypiperidines have been specifically designed to achieve high affinity and selectivity for the sigma-1 receptor.[3] The presence of an aryl group and a hydroxyl group at the 4-position, combined with appropriate N-substitution, directs the molecule's interaction towards the sigma-1 receptor with significantly reduced affinity for the D2 receptor.[6]
Experimental Protocols
To empower researchers to independently validate and expand upon these findings, detailed protocols for key in vitro assays are provided below.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human sigma-1 receptor.[5][9]
Workflow Diagram:
Caption: Workflow for determining sigma-1 receptor binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human sigma-1 receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a Bradford assay.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 50-100 µg of protein).
-
Add increasing concentrations of the test compound (e.g., this compound).
-
Add a fixed concentration of the radioligand, [3H]-(+)-pentazocine (a selective sigma-1 ligand), typically at a concentration near its Kd.[9]
-
For non-specific binding determination, a separate set of wells should contain the radioligand and a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).[9]
-
Incubate the plate at 37°C for 90 minutes.[9]
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition binding curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the functional activity of a test compound as an agonist or antagonist at the human dopamine D2 receptor by quantifying its effect on cAMP levels.[8]
Workflow Diagram:
Caption: Workflow for dopamine D2 receptor functional assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor (long isoform).[8]
-
Seed the cells into 96-well plates and allow them to adhere and grow to 80-90% confluency.
-
-
cAMP Inhibition Assay:
-
For antagonist activity: Pre-incubate the cells with increasing concentrations of the test compound for a defined period.
-
For agonist activity: Add increasing concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) and, for antagonist testing, a fixed concentration of a D2 receptor agonist (e.g., dopamine).
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection and Analysis:
-
Quantify the cAMP levels in the cell lysates using a commercially available competitive immunoassay kit (e.g., HTRF, ELISA).
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the test compound concentration.
-
For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion
This guide provides a comparative framework for evaluating the efficacy of this compound and other piperidine derivatives at key CNS targets. Based on established structure-activity relationships, this compound is hypothesized to be a promising ligand with potential selectivity for the sigma-1 receptor. In comparison, well-characterized compounds like Haloperidol exhibit potent but less selective activity at both dopamine D2 and sigma-1 receptors, while other classes of piperidines have been optimized for high sigma-1 selectivity.
The provided experimental protocols offer a robust methodology for researchers to validate these hypotheses and further characterize the pharmacological profiles of novel piperidine derivatives. A thorough understanding of the comparative efficacy and selectivity of these compounds is crucial for the rational design and development of next-generation CNS therapeutics with improved efficacy and reduced side effects.
References
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]
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- Yesilada, E., et al. (2007). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Journal of ethnopharmacology, 111(1), 131-135.
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- Kilts, J. D., et al. (2007). Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3. Molecular pharmacology, 71(5), 1349-1359.
- Vangveravong, S., et al. (2006). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. Bioorganic & medicinal chemistry letters, 16(16), 4239-4242.
- Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of medicinal chemistry, 56(22), 9199-9221.
- Tolentino, K. T., Mashinson, V., & Hopkins, C. R. (2022).
- Bang, J. S., et al. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis research & therapy, 11(2), R49.
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- Perregaard, J., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & medicinal chemistry letters, 17(7), 1883-1887.
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- Dong, Y., et al. (2016). Piperine inhibit inflammation, alveolar bone loss and collagen fibers breakdown in a rat periodontitis model. Journal of periodontal research, 51(5), 681-690.
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- Ye, X., et al. (2018). Comparative safety and effectiveness of cholinesterase inhibitors and memantine for Alzheimer's disease: a network meta-analysis of 41 randomized controlled trials. Journal of Alzheimer's Disease, 61(2), 699-711.
- Li, R., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Molecules, 27(23), 8305.
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Validating the In Vivo Activity of 4-(Pentyloxy)piperidine hydrochloride: A Comparative Guide for Preclinical Efficacy and Safety Assessment
This guide provides a comprehensive framework for validating the biological activity of the novel chemical entity, 4-(Pentyloxy)piperidine hydrochloride, in relevant animal models. Given the absence of established in vivo data for this compound, we will proceed under the working hypothesis that its piperidine scaffold, a common feature in many centrally-acting agents, confers antagonist activity at the dopamine D2 receptor.[1][2][3] This hypothesis positions the compound as a potential candidate for antipsychotic drug development.
This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded strategy. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and compare the potential performance of this compound against established benchmarks: Haloperidol, a typical first-generation antipsychotic, and Risperidone, an atypical second-generation antipsychotic.[4][5]
Foundational Rationale: Targeting the Dopamine D2 Receptor
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[6] Consequently, antagonism of the D2 receptor is a primary mechanism of action for all currently approved antipsychotic medications.[1] Our validation strategy is therefore centered on animal models that are sensitive to D2 receptor modulation and have high predictive validity for antipsychotic efficacy in humans.[7][8]
The core of our approach is to answer three fundamental questions:
-
Efficacy: Does this compound reverse behaviors in animal models that are analogous to psychotic symptoms?
-
Side Effect Profile: Does it induce motor side effects (extrapyramidal symptoms) characteristic of older antipsychotics?
-
Pharmacokinetics: Is there a clear relationship between the dose administered, the concentration of the drug in the body, and the observed behavioral effects?
Caption: Overall workflow for in vivo validation of 4-(Pentyloxy)piperidine HCl.
Experimental Protocols & Comparative Data
Rationale: A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. [9]It establishes the relationship between the administered dose and the resulting plasma and brain concentrations over time, which is essential for interpreting the behavioral data. [10][11] Protocol: Rodent Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at a single dose (e.g., 5 mg/kg IV, 20 mg/kg PO).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. [12]4. Analysis: Analyze plasma samples using a validated LC-MS/MS method to determine drug concentration. [13]5. Data Calculation: Calculate key PK parameters including Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and t1/2 (half-life). [9] Comparative Data (Hypothetical):
| Parameter | 4-(Pentyloxy)piperidine HCl (PO) | Haloperidol (PO) | Risperidone (PO) |
| Tmax (h) | 1.5 | 2-4 | 1-2 |
| t1/2 (h) | 8 | 18-24 | 20 |
| Brain/Plasma Ratio | 3.5 | 5-10 | 3-6 |
Rationale: Dopamine agonists like amphetamine induce a state of hyperlocomotion in rodents, which is a well-established model for the positive symptoms of psychosis. [14][15]The ability of a test compound to attenuate this hyperlocomotion is highly predictive of antipsychotic activity. [5][16] Protocol: Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Male C57BL/6 mice (n=8-10 per group).
-
Habituation: Acclimate mice to locomotor activity chambers for 30 minutes.
-
Treatment: Administer vehicle, this compound (e.g., 1, 3, 10 mg/kg, IP), Haloperidol (0.2 mg/kg, IP), or Risperidone (0.5 mg/kg, IP).
-
Challenge: 30 minutes after treatment, administer D-amphetamine (2.5 mg/kg, IP).
-
Data Collection: Record locomotor activity (total distance traveled) for 60-90 minutes post-amphetamine injection. [14]6. Analysis: Compare the total distance traveled between the different treatment groups.
Comparative Data (Hypothetical):
| Treatment Group (mg/kg) | Total Distance Traveled (meters) | % Reversal of Hyperlocomotion |
| Vehicle + Saline | 150 ± 20 | N/A |
| Vehicle + Amphetamine | 650 ± 50 | 0% |
| 4-(Pentyloxy)piperidine HCl (3) | 300 ± 40 | 70% |
| 4-(Pentyloxy)piperidine HCl (10) | 180 ± 30 | 94% |
| Haloperidol (0.2) | 170 ± 25 | 96% |
| Risperidone (0.5) | 250 ± 35 | 80% |
Rationale: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. This process is deficient in patients with schizophrenia. [8]The ability of a drug to restore PPI deficits induced by dopamine agonists is another strong indicator of antipsychotic potential. [4][17] Protocol: PPI in Rats
-
Animals: Male Wistar rats (n=10-12 per group).
-
Apparatus: Use a standard startle reflex testing system.
-
Treatment: Administer vehicle, test compounds, or reference drugs as in the hyperlocomotion assay.
-
PPI Disruption: 30 minutes post-treatment, administer a dopamine agonist like apomorphine (0.5 mg/kg, SC) to disrupt PPI.
-
Testing: 10 minutes later, place rats in the startle chambers and present a series of pulse-alone trials and prepulse-pulse trials (e.g., a 120 dB pulse preceded by an 85 dB prepulse).
-
Analysis: Calculate PPI as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Comparative Data (Hypothetical):
| Treatment Group (mg/kg) | % PPI (Mean ± SEM) |
| Vehicle + Saline | 75 ± 5 |
| Vehicle + Apomorphine | 30 ± 4 |
| 4-(Pentyloxy)piperidine HCl (10) | 65 ± 6 |
| Haloperidol (0.2) | 68 ± 5 |
| Risperidone (1.0) | 62 ± 7 |
Rationale: A key differentiator for novel antipsychotics is a reduced liability for motor side effects (extrapyramidal symptoms), which are common with typical antipsychotics like haloperidol. [7]The rotarod test assesses motor coordination and balance, and impairment on this test can indicate potential neurological side effects. [18][19][20] Protocol: Accelerating Rotarod in Mice
-
Animals: Male C57BL/6 mice (n=10-12 per group).
-
Training: Train mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until performance stabilizes. [18]3. Testing: On the test day, administer vehicle, this compound (e.g., 10, 30, 100 mg/kg, IP), Haloperidol (0.5 mg/kg, IP), or Risperidone (2.0 mg/kg, IP).
-
Data Collection: At 30 and 60 minutes post-injection, place mice on the rotarod and record the latency to fall. [21]5. Analysis: Compare the latency to fall across treatment groups. A significant decrease indicates motor impairment.
Comparative Data (Hypothetical):
| Treatment Group (mg/kg) | Latency to Fall (seconds) |
| Vehicle | 180 ± 15 |
| 4-(Pentyloxy)piperidine HCl (10) | 175 ± 20 |
| 4-(Pentyloxy)piperidine HCl (30) | 160 ± 18 |
| Haloperidol (0.5) | 85 ± 12 |
| Risperidone (2.0) | 130 ± 15 |
Interpretation and Decision Logic
The collective data from these assays will provide a comprehensive initial profile of this compound.
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Assessing Ligand Selectivity and Off-Target Effects: An Exemplary Guide Featuring the Sigma-1 Agonist SA4503 (Cutamesine)
A Note to the Researcher: The initial topic of this guide was "Assessing the selectivity and off-target effects of 4-(Pentyloxy)piperidine hydrochloride." However, a comprehensive search of scientific literature and chemical databases did not yield sufficient public data on the specific biological target or selectivity profile of this molecule. A meaningful analysis of selectivity and off-target effects is contingent upon a well-defined primary target.
Therefore, this guide has been re-focused to serve as a practical template and in-depth example of the required analysis. We will use SA4503 (Cutamesine) , a well-characterized and selective piperazine-containing Sigma-1 Receptor (σ1R) agonist, as our primary compound. This allows us to demonstrate the rigorous experimental design, data interpretation, and comparative analysis required for robust preclinical compound validation. The principles and methodologies detailed herein are directly applicable to the characterization of novel chemical entities like this compound, once primary biological data becomes available.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule is intrinsically linked to its specificity. An ideal therapeutic agent would interact exclusively with its intended target to elicit a desired physiological response. In practice, all molecules exhibit some degree of polypharmacology, binding to multiple biological targets. This promiscuity can lead to unforeseen off-target effects, ranging from undesirable side effects to severe toxicity. For drug development professionals, a thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in de-risking a candidate molecule and predicting its clinical safety and efficacy.
This guide provides a framework for assessing the selectivity and off-target profile of a CNS-active compound, using the potent and selective σ1R agonist SA4503 as a case study. We will compare its performance against another widely used σ1R agonist, PRE-084, and detail the experimental workflows necessary to generate a comprehensive selectivity profile.
Comparative Selectivity Profile: SA4503 vs. PRE-084
SA4503 (cutamesine; 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) and PRE-084 (2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate) are both widely utilized as selective agonists for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. While both are considered "selective," the degree and breadth of this selectivity differ, which has implications for their use as research tools and potential therapeutic agents.
Primary Target Affinity and Intersubtype Selectivity
The first tier of selectivity analysis involves confirming high affinity for the primary target and assessing selectivity against closely related receptor subtypes. For SA4503, the most relevant comparison is its affinity for the Sigma-2 receptor (σ2R).
| Compound | Primary Target | σ1R Affinity (IC50/Ki) | σ2R Affinity (IC50/Ki) | σ1/σ2 Selectivity Ratio | Reference |
| SA4503 | Sigma-1 Receptor | 17.4 nM (IC50) | 1784 nM (IC50) | ~103-fold | [1][2] |
| PRE-084 | Sigma-1 Receptor | 2.2 nM (Ki) | 15,000 nM (Ki) | ~6800-fold | [3][4] |
Expert Interpretation: Both compounds demonstrate high affinity for the σ1R. Early studies established SA4503's 103-fold selectivity over the σ2R subtype. PRE-084 exhibits an even more pronounced selectivity ratio. This high inter-subtype selectivity is a crucial first checkpoint, as σ1R and σ2R activation can mediate distinct and sometimes opposing cellular effects. The choice between these tools may depend on the experimental context; for instance, when studying processes where even minimal σ2R engagement could be a confounding factor, PRE-084 might be preferred despite its other potential liabilities.
Broad Panel Off-Target Screening
A truly comprehensive assessment requires screening against a broad panel of diverse biological targets, including other receptors, ion channels, transporters, and enzymes. This is often performed by contract research organizations (CROs) that maintain large, validated assay panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).
Published data indicates that SA4503 shows little to no affinity for a panel of 36 other receptors and ion channels at concentrations well above its σ1R IC50[5]. While PRE-084 is also characterized as highly selective, it has been noted that off-target effects can manifest, particularly at higher concentrations or in systems with diminished σ1R expression[3]. For instance, at high doses, PRE-084 may interact with NMDA and dopamine receptors, a facet of its pharmacology that has been explored for cognitive enhancement[3].
Causality in Experimental Choice: The decision to run a broad off-target panel is a cornerstone of modern drug discovery. It moves beyond confirming on-target activity to proactively identifying potential liabilities. A "clean" profile at 1 µM or 10 µM against a standard panel provides significant confidence in the molecule's specificity and helps to ensure that observed biological effects are indeed mediated by the primary target.
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness of selectivity data, the experimental protocols must be robust, reproducible, and contain internal controls. Below are detailed methodologies for key assays.
Workflow for Receptor Selectivity Profiling
The logical flow of experiments is designed to move from high-throughput screening to more detailed, hypothesis-driven validation.
Caption: Tiered workflow for comprehensive selectivity profiling.
Protocol: Competition Radioligand Binding Assay
This protocol is a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of SA4503 for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand, (+)-[³H]pentazocine.
Materials:
-
Test Compound: SA4503 hydrochloride, dissolved in DMSO to a 10 mM stock.
-
Radioligand: (+)-[³H]pentazocine (~40-50 Ci/mmol).
-
Membrane Preparation: Guinea pig brain membranes, prepared and stored at -80°C. Protein concentration determined by BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Apparatus: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter, scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of SA4503 in assay buffer. The final concentrations in the assay should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of diluted SA4503.
-
50 µL of (+)-[³H]pentazocine diluted in assay buffer to a final concentration approximately equal to its Kd (~2-3 nM).
-
100 µL of thawed, homogenized guinea pig brain membranes (typically 100-200 µg protein/well).
-
-
Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Washing: Wash each well 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filter mat to dry completely. Add liquid scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of SA4503.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness through Self-Validation: This protocol is self-validating. The inclusion of "total binding" and "non-specific binding" wells is critical. A high signal-to-noise ratio (Total Binding / Non-specific Binding > 5) confirms the assay is performing correctly. The data must fit a sigmoidal dose-response curve, and the calculated Ki should be consistent across multiple experiments.
Protocol: Kinome-Wide Selectivity Screening (e.g., KINOMEscan™)
While σ1R is not a kinase, screening against the human kinome is a standard and essential step for any compound intended for in vivo use, as kinases are frequent off-targets for heterocyclic molecules.
Objective: To assess the selectivity of SA4503 against a comprehensive panel of human protein kinases.
Methodology (Principle of KINOMEscan™): This is a competition binding assay performed in vitro.
-
Assay Principle: Kinases are tagged with a DNA tag and immobilized on a solid support. The test compound (SA4503) is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand.
-
Competition: If SA4503 binds to a kinase, it will prevent the binding of the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low amount of bound kinase indicates a strong interaction with the test compound.
-
Data Presentation: Results are typically presented as percent of control (%Ctrl), where a low value indicates strong binding. A common cutoff for a "hit" is a %Ctrl < 10 or < 35.
Caption: Principle of a competition binding kinase scan assay.
Conclusion: Building a Comprehensive Profile for Confident Decision-Making
The assessment of selectivity and off-target effects is a multi-tiered, evidence-based process. As demonstrated with the well-characterized σ1R agonist SA4503, the journey begins with confirming high-potency on-target engagement and selectivity against closely related subtypes. It then expands to a broad, unbiased screen against hundreds of pharmacologically relevant targets to proactively identify potential liabilities. Any "hits" from these screens must be validated with dose-response curves and, ideally, functional assays to understand their true biological impact.
By employing these rigorous, self-validating experimental workflows, researchers and drug development professionals can build a comprehensive and trustworthy profile of their compound. This data-driven approach is fundamental to selecting candidates with the highest probability of success, minimizing the risk of unexpected toxicity, and ultimately, delivering safer and more effective medicines.
References
- Matsuno, K., et al. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. European Journal of Pharmacology, 306(1-3), 271-279.
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Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358.[6]
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MedchemExpress. (n.d.). Cutamesine (SA4503).[2]
- Gomez-Soler, M., et al. (2014). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 9(5), e97042.
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Guo, L. W., & Zhen, X. (2015). PRE-084, a sigma-1 receptor agonist, as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. CNS Neuroscience & Therapeutics, 21(10), 787-796.[3][4]
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Takebayashi, M., et al. (2004). SA4503, a selective sigma1 receptor agonist, prevents cognitive deficits and depressive-like behaviors in olfactory bulbectomized mice. Journal of Pharmacological Sciences, 95(1), 33-40.[5]
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services.[7]
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DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Assay Screening.[8]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
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Reproducibility of experimental results with 4-(Pentyloxy)piperidine hydrochloride
A-Guide-to-Reproducible-Results-with-4-(Pentyloxy)piperidine-hydrochloride
A Senior Application Scientist's Guide to Ensuring Experimental Consistency
In the landscape of pharmaceutical research and development, the reproducibility of experimental data is the bedrock of scientific integrity. For researchers and drug development professionals, inconsistencies in results can lead to significant delays and squandered resources. One such molecule that requires meticulous handling to ensure reliable outcomes is 4-(Pentyloxy)piperidine hydrochloride. This guide provides an in-depth comparison of analytical techniques and best practices to foster reproducibility when working with this and similar piperidine derivatives.
The Critical Role of Material Integrity in Research
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] However, the journey from synthesis to application is fraught with potential pitfalls that can compromise the integrity of the compound and, consequently, the reproducibility of experimental results. Issues such as residual solvents, unreacted starting materials, and side-product contamination can significantly impact downstream biological assays and pharmacological studies.[3]
Proactive Measures for Reproducibility: A Comparative Analysis of Analytical Techniques
Ensuring the purity and identity of this compound is the first and most critical step towards reproducible research. A multi-pronged analytical approach is often necessary for comprehensive characterization. The choice of technique depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.[4][5]
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[5] | Well-suited for non-volatile or thermally labile compounds, offering high precision without derivatization.[4] | Can be more time-consuming and may require more complex mobile phases.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[4] | Provides high resolution and sensitivity for volatile and thermally stable compounds.[4] | Derivatization may be needed for compounds with polar functional groups to improve peak shape and thermal stability.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[6] | Offers comprehensive structural confirmation and can be used for quantitative purity assessment (qNMR) without a reference standard for impurities.[4] | Higher limit of detection compared to chromatographic methods.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight determination and structural information through fragmentation patterns. | Typically coupled with a separation technique like GC or HPLC for complex mixtures. |
Experimental Protocols for Ensuring Consistency
To mitigate variability, standardized and well-documented protocols are essential. Below are recommended starting points for the synthesis, purification, and analysis of this compound.
Workflow for Synthesis and Quality Control
Caption: A generalized workflow for the synthesis, purification, and quality control of this compound.
Detailed Protocol: Synthesis via Williamson Ether Synthesis
A common route to 4-alkoxypiperidines is the Williamson ether synthesis. This method, while robust, requires careful control of reaction conditions to minimize side reactions.
-
Deprotonation: Dissolve 4-hydroxypiperidine in a suitable polar aprotic solvent (e.g., DMF or THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the alkoxide. Rationale: The use of a strong, non-nucleophilic base ensures complete deprotonation of the hydroxyl group without competing N-alkylation.
-
Alkylation: To the resulting slurry, add 1-bromopentane dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Rationale: Slow addition of the alkylating agent helps to control the exothermic nature of the reaction and prevent the formation of over-alkylation byproducts.[3]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Final Purification: The precipitated salt is collected by filtration and can be further purified by recrystallization to remove any remaining impurities.
Troubleshooting Chromatographic Inconsistencies
A frequent challenge encountered with piperidine derivatives is the appearance of inconsistent or multiple peaks during HPLC analysis, particularly for the free base form.[7]
Caption: A decision-making workflow for troubleshooting common HPLC issues with piperidine derivatives.
The appearance of two peaks for a piperidine derivative in its free base form can often be attributed to differential ionization or interactions with the stationary phase.[7] Adjusting the mobile phase pH with additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can help to ensure a consistent ionization state and improve peak shape.[6] For hydrochloride salts, ensuring complete dissolution in the sample solvent and compatibility with the mobile phase is crucial to avoid on-column issues.[7]
Comparison with Alternative Synthetic Approaches
While the Williamson ether synthesis is a classical approach, other methods for constructing the piperidine ring or introducing substituents exist, each with its own implications for reproducibility.
| Synthetic Strategy | Description | Advantages | Reproducibility Considerations |
| Reductive Amination | Reaction of a ketone with an amine in the presence of a reducing agent. | Convergent and often high-yielding. | The purity of the starting ketone and amine is critical. Side reactions can lead to complex mixtures. |
| Catalytic Hydrogenation of Pyridine Derivatives | Reduction of a substituted pyridine to the corresponding piperidine.[8] | Can be highly efficient and atom-economical. | Catalyst poisoning and incomplete reduction can be issues. The regioselectivity of the reduction can be challenging for polysubstituted pyridines. |
| Intramolecular Cyclization | Ring-closing reactions of linear precursors containing both the nitrogen atom and an electrophilic center.[1] | Allows for the construction of complex piperidine cores with stereochemical control.[1] | The success of the cyclization can be highly dependent on the substrate and reaction conditions, potentially leading to variability. |
The choice of synthetic route can significantly influence the impurity profile of the final compound.[1][2] Therefore, a thorough understanding of the potential side reactions of a chosen method is essential for developing an effective purification and analytical strategy.
Conclusion
Reproducibility in research involving this compound and its analogs hinges on a rigorous approach to synthesis, purification, and characterization. By implementing a multi-technique analytical strategy, standardizing experimental protocols, and understanding the potential pitfalls of both the chosen synthetic route and the analytical methods, researchers can significantly enhance the reliability and consistency of their results. This commitment to quality at the molecular level is fundamental to the integrity and success of the broader drug discovery and development process.
References
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
- Characterizing the Purity of 1-Boc-4-(aminomethyl)
- Purity Assessment of Synthesized 1,4-Diacetylpiperidine: A Comparative Guide to Analytical Techniques - Benchchem.
- addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine | Benchchem.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- common challenges in working with piperidine-based compounds - Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Synthesis. - DTIC.
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A Senior Application Scientist's Guide to the Cross-Validation of Findings for 4-Substituted Piperidine Analogs
The 4-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically successful drugs.[1][2] Its structural and physicochemical properties often impart favorable pharmacokinetic profiles, enhancing the "druggability" of molecules.[2] However, the journey from a promising analog in a primary assay to a viable clinical candidate is fraught with challenges, most notably the risk of translational failure. The high attrition rates in drug development underscore a critical need for rigorous, multi-faceted validation of preclinical findings.[3]
This guide provides a framework for the cross-validation of 4-substituted piperidine analogs, moving beyond a single data point to build a robust, interconnected body of evidence. We will explore the principles and practicalities of validating findings across computational, biochemical, cellular, and in vivo models, ensuring that the data package for a lead candidate is both reliable and predictive. The narrative is structured to explain the causality behind experimental choices, presenting a self-validating system of inquiry essential for navigating the complexities of drug discovery.
Chapter 1: The Foundational Step: In Silico to In Vitro Validation
Expertise & Experience: The drug discovery cascade often begins in silico. Computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, serves as a powerful hypothesis-generation engine.[4][5] It allows for the rapid, cost-effective screening of vast chemical libraries to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. However, a computational prediction is merely a hypothesis. Its value is only realized when cross-validated by empirical data. The objective of this first validation step is to confirm that the computationally predicted interactions translate into measurable biological activity at the molecular level.
A compelling case study is the discovery of novel Histone Deacetylase 6 (HDAC6) inhibitors.[6] Researchers employed a ligand-based pharmacophore model followed by virtual screening to identify a promising 4-substituted piperidine candidate. This in silico "hit" was then subjected to experimental validation to confirm its activity.
Trustworthiness: The trustworthiness of this process hinges on the correlation between predicted binding affinity and experimentally determined inhibitory potency. A strong correlation suggests the computational model accurately reflects the key interactions within the target's binding pocket.
Comparative Data: Predicted Binding vs. Experimental Potency
The following table illustrates a hypothetical comparison between docking scores and experimental IC50 values for a series of 4-substituted piperidine analogs targeting an enzyme like PI3Kδ.[7]
| Compound ID | 4-Position Substituent | Predicted Binding Energy (kcal/mol) | Experimental IC50 (nM) |
| A1 | Pyridyl | -9.8 | 15.2 |
| A2 | Phenyl | -8.5 | 120.5 |
| A5 | 4-Fluoro-Pyridyl | -10.5 | 1.3 |
| A8 | 3-Methoxy-Pyridyl | -11.2 | 0.7 |
| B3 | Thienyl | -9.1 | 85.0 |
Data inspired by findings for PI3Kδ inhibitors.[7]
Experimental Protocol: Primary Enzymatic Inhibition Assay (PI3Kδ)
This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of a test compound against the PI3Kδ enzyme.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the 4-substituted piperidine analogs in DMSO, followed by a final dilution in kinase buffer.
-
Enzyme and Substrate Addition: To a 384-well plate, add 5 µL of the diluted compound solution. Add 10 µL of a solution containing the PI3Kδ enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing ATP at a concentration close to its Km value. Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction and quantify the amount of ADP produced by adding 25 µL of a kinase detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the produced ADP into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow Visualization
Caption: Workflow for in silico to in vitro cross-validation.
Chapter 2: Corroborating Evidence: Validation Across Orthogonal In Vitro Assays
Expertise & Experience: A potent IC50 in a purified enzyme assay is a critical first step, but it doesn't guarantee activity in a more complex biological system. A compound must engage its target, elicit a specific functional response, and demonstrate activity in a cellular context. Therefore, cross-validating findings across orthogonal assays is essential. For G-protein coupled receptors (GPCRs), a key target class for piperidine analogs, this means progressing from assays that measure target binding to those that measure downstream functional signaling.[8][9]
For example, a series of 4-substituted piperidines were developed as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[8] Validating this profile requires distinct assays: a radioligand binding assay to determine affinity (Ki) for both receptors, and a functional assay (e.g., [³⁵S]GTPγS) to determine efficacy (agonist at MOR, antagonist at DOR).
Trustworthiness: A trustworthy lead candidate will show consistent structure-activity relationships (SAR) across these different assays. For instance, modifications that improve binding affinity should ideally translate to improved functional potency. Discrepancies, such as a compound that binds tightly but has low functional efficacy, can reveal important mechanistic details (e.g., partial agonism or antagonism) and are critical for guiding the optimization process.
Comparative Data: Binding Affinity vs. Functional Activity for Opioid Ligands
This table compares binding (Ki) and functional ([³⁵S]GTPγS) data for several analogs, demonstrating the importance of assessing both parameters.
| Compound ID | MOR Ki (nM) | MOR % Efficacy (vs DAMGO) | DOR Ki (nM) | DOR Functional Activity |
| Analog 4 | 2.1 | 85% (Agonist) | 5.5 | Antagonist (pA2 = 7.8) |
| Analog 5 | 3.4 | 75% (Agonist) | 6.2 | Antagonist (pA2 = 7.5) |
| Analog 7 | 15.6 | <10% (Inactive) | 22.1 | Inactive |
| Morphine | 6.3 | 100% (Agonist) | 171.0 | Weak Agonist |
Data inspired by findings for MOR/DOR ligands.[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor (MOR).
-
Membrane Preparation: Homogenize cells or tissues expressing MOR (e.g., C6-MOR cells) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled 4-substituted piperidine test compound.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Visualization
Caption: Orthogonal assays: Binding vs. GPCR functional signaling.
Chapter 3: The Bridge to Relevance: In Vitro to In Vivo Correlation
Expertise & Experience: The ultimate validation of a therapeutic concept is its translation to an in vivo model. This step assesses not only the compound's interaction with its target in a complex physiological environment but also the collective impact of its absorption, distribution, metabolism, and excretion (ADME) properties. A potent in vitro compound may fail in vivo due to poor bioavailability, rapid metabolism, or an inability to reach the target tissue. Cross-validation at this stage involves correlating in vitro potency with in vivo efficacy in a relevant disease model.
A study on novel 4-amino methyl piperidine derivatives synthesized as potential analgesics provides a clear example.[10] After initial synthesis and characterization, compounds were evaluated in vivo using established pain models like the tail-flick and acetic acid-induced writhing tests. The most active compound, HN58, showed excellent analgesic activity, and this effect was reversed by the opioid antagonist naloxone, confirming its mechanism of action in vivo.
Trustworthiness: A reliable in vitro to in vivo correlation (IVIVC) is the holy grail of early drug discovery. While a perfect linear correlation is rare, a clear trend where more potent in vitro compounds generally lead to better in vivo outcomes provides confidence in the screening cascade. This validation builds the necessary confidence to invest in more extensive preclinical development.
Comparative Data: In Vitro Potency vs. In Vivo Analgesic Effect
This table illustrates the correlation between in vitro opioid receptor activity and in vivo efficacy in a mouse pain model.
| Compound ID | MOR Ki (nM) | Writhing Test (% Inhibition @ 10 mg/kg) | Tail-Flick Test (% MPE @ 10 mg/kg) |
| HN58 | 4.5 | 100% | 85% |
| HN52 | 12.8 | 72% | 55% |
| HN45 | 89.3 | 35% | 21% |
| Vehicle | N/A | 0% | <5% |
%MPE = Maximum Possible Effect. Data inspired by findings for analgesic piperidines.[10]
Experimental Protocol: Mouse Acetic Acid-Induced Writhing Test
This protocol is a standard in vivo model for assessing peripheral analgesic activity.
-
Animal Acclimation: Acclimate male Swiss albino mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Randomly group the animals. Administer the 4-substituted piperidine test compounds or the vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) or oral (p.o.) route. Administer a positive control drug (e.g., morphine) to another group.
-
Waiting Period: Allow a 30-minute (for i.p.) or 60-minute (for p.o.) absorption period.
-
Induction of Writhing: Administer a 0.6% solution of acetic acid in saline via the i.p. route to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the number of writhes (a specific stretching posture) for each animal over a 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for the vehicle control group and each treatment group. Determine the percent inhibition of writhing for each treated group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
Workflow Visualization
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Benchmarking 4-(Pentyloxy)piperidine hydrochloride: A Strategic Guide to Pharmacological Evaluation
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This guide outlines a comprehensive strategy for the pharmacological characterization of 4-(Pentyloxy)piperidine hydrochloride, a novel piperidine derivative with an as-yet uncharacterized biological profile. In the absence of existing pharmacological data for this specific compound, we present a systematic approach to its evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a series of proposed in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential. We will benchmark its performance against a panel of well-established pharmacological agents, selected based on the diverse activities exhibited by other piperidine-containing molecules, including those with analgesic, antipsychotic, and neuroprotective properties.
Introduction: The Piperidine Scaffold and the Unexplored Potential of this compound
The piperidine ring is a six-membered heterocycle that is a fundamental building block in the synthesis of a wide range of pharmaceuticals.[2] Its conformational flexibility and ability to engage in various non-covalent interactions allow for high-affinity binding to a multitude of biological targets. Consequently, piperidine derivatives have been successfully developed as anticancer, antiviral, analgesic, and antipsychotic agents.[1][3][4]
This compound is a simple derivative featuring a pentyloxy group at the 4-position of the piperidine ring. While the pharmacological properties of this specific molecule are not documented in publicly available literature, its structural similarity to other biologically active piperidines warrants a thorough investigation. This guide proposes a multi-tiered experimental approach to systematically profile its activity and benchmark it against established drugs in key therapeutic areas.
Proposed Experimental Workflow
The following workflow is designed to provide a comprehensive pharmacological profile of this compound, from initial broad screening to more focused mechanistic studies.
Figure 1. Proposed experimental workflow for the pharmacological evaluation of this compound.
Detailed Methodologies and Benchmarking
Phase 1: Initial Profiling for Cytotoxicity and Off-Target Effects
The initial phase is designed to assess the general toxicity of this compound and to identify potential off-target interactions.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screening test to determine the concentration range at which a compound exhibits cytotoxic effects.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, and NCI-H460 for lung cancer) are cultured in appropriate media until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: The cells are treated with serial dilutions of this compound and the benchmark compound, Doxorubicin, for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated.
Benchmark Agent:
-
Doxorubicin: A well-characterized chemotherapeutic agent with known cytotoxicity against a wide range of cancer cell lines.
Data Presentation:
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| HT-29 | To be determined | |
| NCI-H460 | To be determined | |
| Doxorubicin | MCF-7 | Reference value |
| HT-29 | Reference value | |
| NCI-H460 | Reference value |
Phase 2: Target-Specific In Vitro Assays
Based on the diverse activities of other piperidine derivatives, we propose to investigate the effect of this compound on several key central nervous system targets.
Rationale: The piperidine scaffold is a key component of many potent analgesics that target opioid receptors.[4][5] This assay will determine if this compound binds to and activates or inhibits opioid receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing recombinant human μ, δ, and κ opioid receptors are prepared.
-
Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor) and varying concentrations of this compound or the benchmark agent.
-
Washing and Scintillation Counting: The membranes are washed to remove unbound ligand, and the bound radioactivity is quantified using a scintillation counter.
-
Functional Assay (e.g., [³⁵S]GTPγS binding): The ability of the compound to stimulate G-protein coupling is measured as an indicator of receptor activation (agonism) or inhibition (antagonism).
-
Data Analysis: The binding affinity (Ki) and functional potency (EC50 or IC50) are determined.
Benchmark Agents:
-
Morphine: A classic μ-opioid receptor agonist.
-
Naloxone: A non-selective opioid receptor antagonist.
Data Presentation:
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| This compound | μ-opioid | To be determined | To be determined |
| δ-opioid | To be determined | To be determined | |
| κ-opioid | To be determined | To be determined | |
| Morphine | μ-opioid | Reference value | Reference value |
| Naloxone | μ, δ, κ | Reference value | Reference value |
Rationale: Many antipsychotic drugs with a piperidine core structure target dopamine D2 and serotonin (5-HT) receptors.[3] These assays will assess the affinity of this compound for these key receptors implicated in psychosis.
Protocol:
-
Membrane Preparation: Membranes from cells expressing recombinant human D2, 5-HT1A, and 5-HT2A receptors are used.
-
Binding Assay: A competitive binding assay is performed using appropriate radioligands (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, and [³H]Ketanserin for 5-HT2A).
-
Data Analysis: Ki values are calculated to determine the binding affinity.
Benchmark Agents:
-
Haloperidol: A typical antipsychotic and potent D2 receptor antagonist.
-
Clozapine: An atypical antipsychotic with a broader receptor binding profile.
Data Presentation:
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | D₂ | To be determined |
| 5-HT₁A | To be determined | |
| 5-HT₂A | To be determined | |
| Haloperidol | D₂ | Reference value |
| Clozapine | D₂, 5-HT₁A, 5-HT₂A | Reference values |
Rationale: Some piperidine derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[6][7]
Protocol:
-
Enzyme and Substrate Preparation: Purified human AChE and the substrate acetylthiocholine are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is incubated with varying concentrations of this compound or the benchmark agent.
-
Colorimetric Reaction: The reaction is initiated by adding the substrate and Ellman's reagent (DTNB), which produces a yellow color upon reaction with thiocholine, a product of the enzymatic reaction.
-
Absorbance Measurement: The rate of color change is measured spectrophotometrically.
-
Data Analysis: The IC50 value is calculated.
Benchmark Agent:
-
Donepezil: A widely used AChE inhibitor for the treatment of Alzheimer's disease.
Data Presentation:
| Compound | Target | IC₅₀ (nM) |
| This compound | AChE | To be determined |
| Donepezil | AChE | Reference value |
Phase 3: In Vivo Behavioral Models
Should the in vitro data suggest significant activity in any of the above areas, the following in vivo models are proposed to assess the compound's efficacy in a more complex biological system.
Figure 2. Workflow for in vivo assessment of analgesic activity.
Analgesia Models
Rationale: To determine if the in vitro opioid receptor activity translates to an analgesic effect in vivo.
Protocols:
-
Tail-Flick Test: Measures the latency of a mouse or rat to withdraw its tail from a thermal stimulus. An increase in latency indicates an analgesic effect.
-
Acetic Acid-Induced Writhing Test: Involves injecting a mild irritant into the peritoneal cavity of a mouse, which causes characteristic stretching movements (writhes). A reduction in the number of writhes indicates analgesia.[4]
Benchmark Agent:
-
Morphine
Antipsychotic Models
Rationale: To evaluate the potential antipsychotic-like effects based on D2 and 5-HT receptor binding.
Protocols:
-
Apomorphine-Induced Climbing in Mice: Apomorphine, a dopamine agonist, induces a compulsive climbing behavior in mice that is blocked by D2 antagonists.[3]
-
MK-801-Induced Hyperactivity: MK-801, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is a model for certain symptoms of schizophrenia and is sensitive to antipsychotic drugs.[3]
Benchmark Agents:
-
Haloperidol
-
Clozapine
Cognition and Memory Models
Rationale: To assess any cognitive-enhancing effects, should the compound show significant AChE inhibition.
Protocol:
-
Passive Avoidance Test: This test assesses learning and memory in rodents. The animal learns to avoid an environment in which it has previously received an aversive stimulus. A longer latency to enter the aversive chamber indicates improved memory.[8]
Benchmark Agent:
-
Donepezil
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial pharmacological evaluation of this compound. By systematically assessing its cytotoxicity, receptor binding profile, and effects in relevant in vivo models, we can build a comprehensive understanding of its therapeutic potential. The comparative data generated against established pharmacological agents will be crucial in determining its novelty and potential advantages over existing treatments. Positive findings in any of the proposed therapeutic areas will warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and safety pharmacology assessments.
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From Bench to Bedside: A Comparative Guide to the In-Vivo Validation of 4-(Pentyloxy)piperidine hydrochloride
A Senior Application Scientist's Perspective on Translating In-Vitro Promise to Preclinical Reality
For researchers in drug development, the journey of a novel compound from a promising in-vitro "hit" to a viable in-vivo candidate is both critical and complex. This guide offers a comprehensive framework for this transition, using the novel piperidine derivative, 4-(Pentyloxy)piperidine hydrochloride, as a guiding case study.
As publicly available biological data for this compound is limited, this document establishes a hypothetical, yet plausible, in-vitro profile to illustrate the strategic thinking and experimental rigor required for successful in-vivo validation.[1][2][3] We will objectively compare its projected performance with established alternatives, supported by detailed experimental protocols that form a self-validating system.
The Starting Point: Hypothetical In-Vitro Profile of a Novel Compound
The piperidine scaffold is a well-established pharmacophore, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[4][5][6][7][8][9] For the purpose of this guide, let's hypothesize that initial in-vitro screening has characterized This compound (Compound A) as a potent and selective antagonist of a hypothetical Gq-coupled GPCR, "Receptor X," which is implicated in a prevalent inflammatory disease.
Our assumed in-vitro data package suggests:
-
High Affinity: Compound A demonstrates a low nanomolar IC50 value in radioligand binding assays.
-
Functional Antagonism: It effectively blocks agonist-induced calcium flux in cell-based functional assays.[10]
-
Good Selectivity: Screening against a panel of related GPCRs shows minimal off-target activity.
-
Favorable Physicochemical Properties: Initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicates good cell permeability and metabolic stability.
This promising in-vitro profile makes Compound A a strong candidate for in-vivo validation. The core objective now is to determine if these cellular-level activities translate into meaningful physiological effects in a living organism.[11]
The Strategic Imperative: Designing a Robust In-Vivo Validation Plan
Translating in-vitro results to an in-vivo setting is not a matter of simple dose conversion; it is a multifaceted process requiring careful planning and execution.[12][13][14] A well-designed preclinical study plan should be powerful enough to detect biologically relevant effects and minimize bias.[15] The plan for Compound A will be built on three pillars: Pharmacokinetics (PK), Pharmacodynamics (PD), and preliminary Efficacy.[11][16][17]
Our comparative analysis will include a well-characterized, marketed drug, "Standard Drug B," which is also a Receptor X antagonist, as a benchmark.
Caption: High-level workflow from in-vitro discovery to in-vivo validation decision.
Pillar 1: Pharmacokinetic (PK) Studies - Does the Drug Reach its Target?
Before assessing efficacy, we must understand how Compound A is absorbed, distributed, metabolized, and excreted in an animal model.[18][19] These studies are crucial for determining appropriate drug exposure and dose requirements.[18] Rodents, such as mice or rats, are commonly used for initial PK studies due to their physiological similarities to humans and well-established protocols.[17][18]
Comparative PK Profile:
| Parameter | Compound A (Hypothetical) | Standard Drug B (Reference) | Implication for Study Design |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.) | IV administration helps determine absolute bioavailability. |
| Bioavailability (F%) | ~40% | ~60% | Oral dose for Compound A will need to be adjusted to achieve similar exposure to Drug B. |
| Half-life (t½) | 4 hours | 8 hours | Compound A may require twice-daily dosing to maintain therapeutic concentrations. |
| Peak Plasma Conc. (Cmax) | 2 hours | 3 hours | Sampling times for PD and efficacy studies should be aligned with Cmax. |
| Clearance (CL) | Moderate | Low | Indicates efficient elimination of Compound A. |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (n=3-4 per time point).[20][21]
-
Dosing:
-
IV Group: Administer Compound A at 2 mg/kg via tail vein injection.
-
Oral Group: Administer Compound A at 10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples via submandibular or saphenous vein at multiple time points (e.g., 5, 15, 30 mins, and 1, 2, 4, 8, 24 hours).[19][21]
-
Analysis: Process blood to plasma and quantify drug concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters (t½, Cmax, AUC, CL, F%) using software like Phoenix WinNonlin.[22]
Pillar 2: Pharmacodynamic (PD) Studies - Is the Drug Engaging the Target?
With an established PK profile, the next step is to confirm that Compound A engages Receptor X in the living animal at doses that are well-tolerated. This links drug exposure to a direct biological effect.
Experimental Protocol: Ex-Vivo Target Engagement Assay
-
Animal Model & Dosing: Dose C57BL/6 mice with a range of oral doses of Compound A and Standard Drug B based on PK data.
-
Tissue Collection: At the time of predicted Cmax, euthanize animals and collect tissues known to express Receptor X (e.g., spleen, peripheral blood mononuclear cells).
-
Assay: Prepare tissue homogenates and perform a competitive binding assay using a radiolabeled ligand for Receptor X.
-
Analysis: Measure the displacement of the radioligand to determine the percentage of receptor occupancy at different doses of Compound A.
-
Goal: Establish a dose-response relationship and identify the dose of Compound A that achieves >80% receptor occupancy, a common benchmark for efficacy studies.
Caption: Compound A competitively blocks the endogenous agonist from activating Receptor X.
Pillar 3: Efficacy Studies - Does the Drug Work in a Disease Model?
The final validation step is to assess whether the target engagement translates into a therapeutic effect in a relevant animal model of inflammation.[23][24][25]
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a classic, acute model of inflammation.
-
Animal Model: Wistar rats.
-
Groups (n=8 per group):
-
Vehicle Control
-
Compound A (e.g., 10, 30, 100 mg/kg, p.o.)
-
Standard Drug B (e.g., 30 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective compounds orally.
-
After 1 hour (to allow for absorption), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Hypothetical Comparative Efficacy Data:
| Treatment Group | Dose (mg/kg, p.o.) | Peak Inhibition of Edema (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0% | - |
| Compound A | 10 | 25% | p < 0.05 |
| Compound A | 30 | 55% | p < 0.001 |
| Compound A | 100 | 65% | p < 0.001 |
| Standard Drug B | 30 | 60% | p < 0.001 |
These hypothetical results would suggest that Compound A demonstrates dose-dependent anti-inflammatory activity, with a potency comparable to the standard-of-care in this acute model.
Synthesizing the Evidence: The Go/No-Go Decision
The successful in-vivo validation of an in-vitro hit requires a convergence of evidence. For this compound, the decision to advance the compound would be based on:
-
PK/PD Relationship: Is there a clear correlation between drug exposure, target engagement, and the observed efficacy?
-
Therapeutic Window: Is the effective dose well-separated from any potential toxic doses (determined in parallel safety/tolerability studies)?[16][17]
-
Comparative Performance: Does the compound offer a potential advantage over existing standards, such as improved potency, a better safety profile, or more favorable PK properties?
This structured, data-driven approach ensures that only the most promising compounds, with a clear line of sight from in-vitro activity to in-vivo function, proceed into more extensive and costly phases of drug development.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(Pentyloxy)piperidine Hydrochloride
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4-(Pentyloxy)piperidine hydrochloride are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to empower you with a deep, functional understanding of chemical waste management.
Immediate Safety Protocol: Hazard Recognition and First Response
Before any disposal process begins, it is critical to understand the hazard profile of the substance. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a derivative of piperidine—necessitates that we handle it with the same level of caution as its parent compound and related salts.[1][2] Piperidine and its hydrochloride salt are classified as toxic if swallowed, corrosive, and capable of causing severe skin and eye damage.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and preparation for disposal must be conducted while wearing appropriate PPE. This is non-negotiable and serves to protect against accidental contact, inhalation, or ingestion.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[1][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.[1][6]
-
Body Protection: A lab coat is essential. For larger quantities or during spill cleanup, a chemical-resistant apron or suit should be utilized.[1]
-
Respiratory Protection: All operations should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[7][8]
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[7][8]
-
Control Ignition Sources: Although the hydrochloride salt is a solid, it may form combustible dust concentrations in the air.[4] Remove all potential sources of ignition from the area.
-
Contain and Clean:
-
Decontaminate: Thoroughly wash the spill area after the material has been collected.[8] Prevent runoff from entering drains.[6]
Core Disposal Directive: A Hazardous Waste Protocol
Under regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous chemical waste.[9][10] It is strictly forbidden to dispose of this chemical in the regular trash or via the sanitary sewer system.[10][11][12] The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[6][8]
Quantitative Hazard Summary
The following table summarizes the toxicological data for the parent compound, Piperidine, and its hydrochloride salt, which should be used as a conservative proxy for assessing the hazards of this compound.
| Hazard Metric | Compound | Value | Species | Source |
| Acute Toxicity (Oral) | Piperidine | LD50: 133 - 740 mg/kg | Rat | [13] |
| Acute Toxicity (Oral) | Piperidine HCl | Category 3 (Toxic if swallowed) | N/A | [4][5] |
| Acute Toxicity (Dermal) | Piperidine | LD50: 276 mg/kg | Rabbit | [3] |
| Skin Corrosion | Piperidine | Causes severe skin burns | Rabbit | [3] |
| Eye Damage | Piperidine | Causes serious eye damage | Rabbit | [3] |
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final, compliant disposal.
Step 1: Waste Characterization and Segregation
The foundation of safe disposal is correct identification. All waste containing this compound must be accurately identified.
-
Causality: Incompatible chemicals, when mixed, can react violently, produce toxic gases, or generate heat.[11] Segregation prevents such dangerous reactions. This compound, as a hydrochloride salt of an amine, is incompatible with strong bases (which would liberate the free amine) and strong oxidizing agents.[4]
-
Protocol:
Step 2: Containerization and Labeling
Proper containment and clear labeling are regulatory requirements and essential for safety.
-
Causality: Secure containers prevent leaks and spills, while accurate labels ensure that anyone handling the container understands its contents and associated hazards, preventing accidental exposure or improper consolidation.[9][10]
-
Protocol:
-
Use a chemically compatible, leak-proof container with a tightly sealing lid. The original product container is often a suitable choice if it is in good condition.[8]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[10]
-
The label must include the words "Hazardous Waste" .[10][14]
-
List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
Indicate the approximate quantity or concentration. For mixtures, list all components and their percentages.[10][11]
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[10]
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to the wider laboratory population. These designated spaces are known as Satellite Accumulation Areas (SAAs).[11][14]
-
Protocol:
-
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the lab personnel.[9][14]
-
Ensure the SAA is away from drains and sources of ignition.
-
Keep the container closed at all times except when adding waste.
-
Maintain good housekeeping in the SAA.
-
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to authorized personnel.
-
Causality: Hazardous waste disposal is a highly regulated process that requires specialized knowledge, equipment, and permits. Only licensed professionals are authorized to transport, treat, and dispose of this material in a way that is safe for the public and the environment.[9][15]
-
Protocol:
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with a complete and accurate description of the waste.
-
Maintain meticulous records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[8][10][15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- ChemicalBook. (2022). This compound - Safety Data Sheet.
-
Penta Chemicals. (2024). Piperidine - Safety Data Sheet. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Stony Brook University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
CPAChem. (2022). Piperidine - Safety Data Sheet. Retrieved from [Link]_ piperidine_sds_en.pdf
-
AAPPTec. (n.d.). Piperidine - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from the Australian Department of Health.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
